Npp3-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H19N5O3S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-3-(3-nitrophenyl)thiourea |
InChI |
InChI=1S/C18H19N5O3S/c24-23(25)17-3-1-2-15(12-17)20-18(27)21-19-13-14-4-6-16(7-5-14)22-8-10-26-11-9-22/h1-7,12-13H,8-11H2,(H2,20,21,27)/b19-13+ |
InChI Key |
OXSWURKJMQYLKP-CPNJWEJPSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=N/NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC(=S)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Npp3-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Npp3-IN-1 has emerged as a valuable chemical probe for studying the physiological and pathological roles of Ectonucleotide Pyrophosphatase/Phosphodiesterase-3 (ENPP3), a type II transmembrane glycoprotein overexpressed in several cancers. This technical guide provides an in-depth overview of the core mechanism of action of this compound, a potent inhibitor of ENPP3. It details the molecular interactions, impact on key signaling pathways, and relevant experimental protocols for its characterization. Quantitative data are presented for comparative analysis, and signaling pathways are visualized to facilitate a comprehensive understanding of its biological effects.
Introduction to ENPP3
Ectonucleotide Pyrophosphatase/Phosphodiesterase-3 (ENPP3), also known as CD203c, is a key enzyme in the regulation of extracellular nucleotide and nucleotide sugar concentrations.[1][2] It primarily catalyzes the hydrolysis of a broad range of substrates, including adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP), as well as nucleotide sugars like UDP-N-acetylglucosamine (UDP-GlcNAc).[1][2][3] Through this hydrolytic activity, ENPP3 plays a critical role in modulating purinergic signaling and cellular glycosylation processes. Given its overexpression in various malignancies and its role in tumor progression and immune evasion, ENPP3 has become a compelling target for therapeutic intervention.
This compound: A Potent ENPP3 Inhibitor
This compound (also referred to as compound 3e in its primary publication) is a morpholine-based thiosemicarbazone that demonstrates potent inhibitory activity against ENPP3. Its inhibitory profile makes it a useful tool for elucidating the multifaceted functions of ENPP3.
Quantitative Inhibitory Profile
The inhibitory potency of this compound against human ENPP3 and the related isoform ENPP1 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme Target | This compound (Compound 3e) IC50 (µM) | Reference |
| ENPP3 | 0.24 ± 0.02 | |
| ENPP1 | 1.37 |
Table 1: Inhibitory potency of this compound against ENPP isoforms.
Core Mechanism of Action
The mechanism of action of this compound is centered on its direct inhibition of the enzymatic activity of ENPP3. This inhibition leads to the disruption of two major downstream signaling pathways: purinergic signaling and the regulation of glycosylation.
Modulation of Purinergic Signaling
ENPP3 plays a crucial role in terminating ATP-mediated signaling by hydrolyzing extracellular ATP and other nucleotides. By inhibiting ENPP3, this compound prevents the degradation of these signaling molecules. This leads to an accumulation of extracellular ATP, which can then activate various purinergic P2 receptors (P2X and P2Y) on tumor and immune cells. The sustained activation of these receptors can trigger downstream signaling cascades that influence cell proliferation, apoptosis, and inflammatory responses.
Furthermore, the inhibition of AMP hydrolysis by this compound can lead to increased levels of extracellular adenosine, a potent immunomodulator, following the action of ecto-5'-nucleotidase (CD73).
References
Npp3-IN-1: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Npp3-IN-1, a notable inhibitor of the ectonucleotide pyrophosphatose/phosphodiesterase-3 (NPP3). This document collates available data, outlines probable experimental methodologies, and presents key signaling pathways and workflows in the specified formats.
Introduction and Discovery
This compound, also identified as compound 3e in the primary literature, is a potent inhibitor of NPP3, an enzyme implicated in various physiological and pathological processes, including cancer and inflammation. The discovery of this compound stems from a focused research effort to develop novel therapeutic agents targeting ectonucleotidases. It belongs to a chemical class of morpholine-based thiosemicarbazones.
The discovery process likely involved the rational design and synthesis of a library of morpholine-based thiosemicarbazone derivatives. These compounds were then screened for their inhibitory activity against NPP isozymes, leading to the identification of this compound as a lead candidate with high potency against NPP3.
Quantitative Data
The following table summarizes the key quantitative data for this compound's biological activity.
| Compound | Target | IC50 (µM) |
| This compound (3e) | NPP3 | 0.24 ± 0.02 |
| This compound (3e) | NPP1 | 1.37 |
Synthesis of this compound
While the specific, step-by-step synthesis protocol for this compound (3e) requires access to the full-text scientific literature, a general synthetic route for morpholine-based thiosemicarbazones can be inferred. The synthesis likely involves a multi-step process culminating in the formation of the thiosemicarbazone moiety.
General Synthetic Scheme:
A probable synthetic route involves the condensation reaction between a substituted ketone or aldehyde and a thiosemicarbazide derivative containing a morpholine functional group. The specific starting materials for this compound would be a ketone bearing the desired substituent and N-(morpholin-4-ylethyl)hydrazine-1-carbothioamide.
Note: For the precise reaction conditions, stoichiometry, and purification methods, consulting the primary publication, "Synthesis, in vitro, and in silico studies of morpholine-based thiosemicarbazones as ectonucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors" by Tasleem M, et al., is essential.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Based on the available information, the following are the likely methodologies employed in the characterization of this compound.
In Vitro Enzyme Inhibition Assay
The inhibitory activity of this compound against NPP3 and NPP1 was likely determined using an in vitro enzyme assay. A common method involves the use of a chromogenic or fluorogenic substrate that is hydrolyzed by the enzyme to produce a detectable signal.
Probable Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant human NPP3 and NPP1 enzymes and a suitable substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) or a fluorogenic substrate) are prepared in an appropriate assay buffer.
-
Compound Incubation: The enzymes are pre-incubated with varying concentrations of this compound (and a vehicle control, typically DMSO) for a defined period at a controlled temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Signal Detection: The formation of the product is monitored over time by measuring the change in absorbance or fluorescence using a plate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Enzyme Kinetics Studies
To understand the mechanism of inhibition, enzyme kinetic studies, such as the generation of a Lineweaver-Burk plot, were likely performed. These studies help to determine whether the inhibitor acts in a competitive, non-competitive, or uncompetitive manner.
In Silico Studies
Computational methods are often employed to predict and rationalize the binding of inhibitors to their target enzymes.
-
Molecular Docking: This technique was likely used to predict the binding pose of this compound within the active site of NPP3. This helps to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitor's potency.
-
Molecular Dynamics (MD) Simulation: MD simulations may have been used to assess the stability of the predicted protein-ligand complex over time, providing further validation of the docking results.
Visualizations
Signaling Pathway
The following diagram illustrates the role of NPP3 in the purinergic signaling pathway and the impact of its inhibition.
Caption: NPP3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines a logical workflow for the discovery and characterization of this compound.
Caption: A generalized experimental workflow for this compound.
Npp3-IN-1 and its Target Protein NPP3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ectonucleotide pyrophosphatase/phosphodiesterase 3 (NPP3) inhibitor, Npp3-IN-1, and its target protein. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to support research and drug development efforts in oncology, immunology, and beyond.
Introduction to NPP3
Ectonucleotide pyrophosphatase/phosphodiesterase family member 3 (NPP3), also known as CD203c, is a type II transmembrane glycoprotein with a crucial role in regulating extracellular nucleotide concentrations.[1][2] As a member of the NPP family, it catalyzes the hydrolysis of phosphodiester bonds in various substrates, most notably extracellular adenosine triphosphate (ATP).[1][2] The enzymatic activity of NPP3 results in the production of adenosine monophosphate (AMP) and pyrophosphate, thereby modulating purinergic signaling pathways that are integral to a wide range of physiological and pathological processes, including immune responses, inflammation, and cancer progression.[3]
NPP3 is expressed on the surface of various immune cells, including mast cells and basophils, where it is involved in attenuating allergic inflammation. Furthermore, elevated expression of NPP3 has been identified in several solid tumors, such as renal cell carcinoma, lung adenocarcinoma, and colorectal carcinoma, making it an attractive target for therapeutic intervention.
This compound: A Potent Inhibitor of NPP3
This compound is a small molecule inhibitor of NPP3. Its inhibitory activity has been characterized, demonstrating its potential as a chemical probe to investigate the biological functions of NPP3 and as a lead compound for the development of novel therapeutics.
Quantitative Data
The inhibitory potency of this compound and other relevant compounds against NPP3 and its selectivity over other ectonucleotidases are summarized in the tables below.
| Compound | Target | IC50 (µM) | Ki (nM) | Substrate | Assay Type | Reference |
| This compound | NPP3 | 0.24 | - | p-Nph-5'-TMP | Colorimetric | (From initial search) |
| Compound 23 | NPP3 | - | 53.7 | ATP | Not Specified | |
| Suramin | NPP3 | - | 40 | ATP | Not Specified | |
| Reactive Blue 2 | NPP3 | - | 710 | ATP | Not Specified |
| Compound | NPP1 IC50 (µM) | NPP2 IC50 (µM) | NPP3 IC50 (µM) |
| This compound | 1.37 | Not Reported | 0.24 |
Signaling Pathways Involving NPP3
NPP3 primarily functions within the purinergic signaling pathway by regulating the concentration of extracellular ATP. By hydrolyzing ATP, NPP3 reduces the activation of P2 receptors and increases the availability of AMP, which can be further converted to the immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73).
More recently, NPP3 has been identified as a hydrolase of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, which is critical for innate immunity. By degrading extracellular cGAMP, NPP3 can dampen STING-mediated anti-tumor immune responses.
Experimental Protocols
NPP3 Enzyme Inhibition Assay (Colorimetric)
This protocol is adapted from a method used for screening NPP3 inhibitors.
Materials:
-
Recombinant human NPP3
-
Assay Buffer: 10 mM 2-(N-cyclohexylamino)ethanesulfonic acid (CHES) buffer, pH 9.0, containing 1 mM MgCl₂ and 2 mM CaCl₂
-
Substrate: p-Nitrophenyl 5'-thymidine monophosphate (p-Nph-5′-TMP)
-
This compound (or other test compounds) dissolved in DMSO
-
1.0 N NaOH
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
In a 96-well plate, add 10 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer).
-
Add 80 µL of a solution containing the NPP3 enzyme (e.g., 2.1 µg) in Assay Buffer to each well.
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the p-Nph-5′-TMP substrate solution (final concentration, e.g., 400 µM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 1.0 N NaOH to each well.
-
Measure the absorbance of the liberated p-nitrophenolate at 400 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and plot the results to determine the IC50 value.
NPP3 Enzyme Inhibition Assay (Fluorescence-based with ATP)
This protocol utilizes a commercially available assay kit that detects the product of the enzymatic reaction (AMP or GMP).
Materials:
-
Recombinant human NPP3
-
Assay Buffer: 25 mM Tris, pH 7.5, containing 5 mM MgCl₂, 1 mM ZnCl₂, and 0.01% Triton X-100
-
Substrate: ATP
-
This compound (or other test compounds) dissolved in DMSO
-
Transcreener® AMP²/GMP² Assay Kit (or equivalent)
-
96-well or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
In a microplate, add the test compound or vehicle control.
-
Add the NPP3 enzyme to each well.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP (e.g., final concentration of 60 µM).
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction and detect the generated AMP according to the manufacturer's protocol for the Transcreener® assay. This typically involves adding a stop/detection mix containing an antibody to AMP/GMP and a fluorescent tracer.
-
Incubate at room temperature for 90 minutes.
-
Read the fluorescence polarization or TR-FRET signal on a compatible plate reader.
-
Determine the IC50 values from the dose-response curves.
Cell-Based NPP3 Activity Assay
This protocol provides a general framework for assessing NPP3 activity in a cellular context using a commercially available kit. Cell lines with high endogenous NPP3 expression (e.g., A-704 renal cell carcinoma, NCI-H23 lung adenocarcinoma) or cells engineered to overexpress NPP3 can be used.
Materials:
-
NPP3-expressing cells
-
Cell culture medium
-
ENPP1/ENPP3 Cell-Based Activity Assay Kit (or similar)
-
This compound (or other test compounds)
-
96-well black, clear-bottom tissue culture plate
-
Fluorescence plate reader
Procedure:
-
Seed the NPP3-expressing cells in a 96-well plate and culture until they reach the desired confluency.
-
Wash the cells with the provided assay buffer.
-
Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorescent substrate from the assay kit.
-
Immediately begin measuring the fluorescence at excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively, in kinetic mode for 60-120 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the NPP3 activity. Calculate the percentage of inhibition at each compound concentration and determine the cellular IC50 value.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for characterizing an NPP3 inhibitor and the logical relationship of this compound's mechanism of action.
References
- 1. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NPP3 [collab.its.virginia.edu]
- 3. Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39 - PMC [pmc.ncbi.nlm.nih.gov]
Npp3-IN-1 and Adenosine Triphosphate (ATP) Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Npp3-IN-1, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-3 (ENPP3), and its role in the context of adenosine triphosphate (ATP) hydrolysis. ENPP3 is a key ecto-enzyme that modulates purinergic signaling by hydrolyzing extracellular ATP, a process with significant implications in immunology, oncology, and allergic responses. This compound offers a valuable tool for investigating the physiological and pathological functions of ENPP3 and serves as a lead compound for the development of novel therapeutics. This document details the mechanism of action of this compound, presents its quantitative inhibitory data, outlines experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction to ENPP3 and its Role in ATP Hydrolysis
Ectonucleotide Pyrophosphatase/Phosphodiesterase-3 (ENPP3), also known as CD203c, is a type II transmembrane glycoprotein that plays a crucial role in regulating the extracellular concentration of nucleotides.[1][2] As a member of the ENPP family, it catalyzes the hydrolysis of phosphodiester bonds in various substrates, with a preference for ATP.[1] The hydrolysis of extracellular ATP by ENPP3 yields adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2]
The modulation of extracellular ATP levels by ENPP3 has profound effects on purinergic signaling, a ubiquitous cell-to-cell communication system. Extracellular ATP can act as a signaling molecule by activating P2 purinergic receptors (P2X and P2Y), leading to a variety of cellular responses, including inflammation and immune cell activation.[3] By hydrolyzing ATP, ENPP3 dampens P2 receptor-mediated signaling. Furthermore, the product of this reaction, AMP, can be further hydrolyzed by other ecto-enzymes, such as ecto-5'-nucleotidase (CD73), to produce adenosine. Adenosine, in turn, activates P1 purinergic receptors, which often mediate immunosuppressive and anti-inflammatory effects.
Given its role in regulating these critical signaling pathways, ENPP3 has emerged as a therapeutic target in several diseases. It is highly expressed on the surface of basophils and mast cells, where it is involved in attenuating allergic inflammation. Moreover, ENPP3 is overexpressed in various cancers, including renal cell carcinoma, and its activity can contribute to an immunosuppressive tumor microenvironment.
This compound: A Potent ENPP3 Inhibitor
This compound is a small molecule inhibitor of ENPP3. While commercially available under this name, the primary literature extensively characterizes a compound with the same chemical structure, designated as compound 23 , in the publication by Lee et al. (2021) in RSC Medicinal Chemistry. This compound, with the formal name 5-[4-[[4-(aminosulfonyl)phenyl]amino]-1-phthalazinyl]-2-methyl-benzenesulfonamide and CAS number 333413-02-8, is a potent and selective inhibitor of human ENPP3.
Mechanism of Action
This compound (compound 23) acts as a competitive inhibitor of ENPP3 with respect to its natural substrate, ATP. By binding to the active site of the enzyme, it prevents the hydrolysis of ATP to AMP and PPi. This leads to an accumulation of extracellular ATP and a reduction in the production of AMP and, subsequently, adenosine. The modulation of these signaling molecules can reverse the immunosuppressive effects of ENPP3 in the tumor microenvironment and enhance anti-tumor immune responses.
Quantitative Data
The inhibitory potency and selectivity of this compound (compound 23) have been extensively characterized. The following tables summarize the key quantitative data from the primary literature.
Table 1: Inhibitory Potency of this compound (Compound 23) against Human ENPP3
| Parameter | Value | Substrate | Reference |
| Kᵢ | 53.7 nM | ATP | |
| IC₅₀ | 0.24 µM | p-Nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) |
Table 2: Selectivity Profile of this compound (Compound 23) against Other Human Ectonucleotidases
| Enzyme | % Inhibition at 10 µM | Kᵢ (nM) | Reference |
| NPP1 | < 10% | > 10,000 | |
| NPP2 (Autotaxin) | Not specified | Not specified | |
| NTPDase1 (CD39) | < 10% | > 10,000 | |
| NTPDase2 | < 10% | > 10,000 | |
| NTPDase3 | < 10% | > 10,000 | |
| ecto-5'-nucleotidase (CD73) | < 10% | > 10,000 | |
| Tissue-nonspecific alkaline phosphatase (TNAP) | < 10% | > 10,000 |
Table 3: Off-Target Activity of this compound (Compound 23) against Carbonic Anhydrases
| Enzyme | Kᵢ (nM) | Reference |
| Carbonic Anhydrase II (CA-II) | 74.7 | |
| Carbonic Anhydrase IX (CA-IX) | 20.3 |
Signaling Pathways and Experimental Workflows
ENPP3-Mediated Purinergic Signaling Pathway
The following diagram illustrates the central role of ENPP3 in the hydrolysis of extracellular ATP and the subsequent downstream signaling events. Inhibition of ENPP3 by this compound blocks this pathway at a critical juncture.
Caption: ENPP3 hydrolyzes ATP, influencing P1 and P2 receptor signaling.
Experimental Workflow for ENPP3 Inhibition Assay
The following diagram outlines a typical workflow for determining the inhibitory activity of a compound like this compound against ENPP3 using an in vitro enzyme assay.
Caption: Workflow for determining the IC₅₀ of an ENPP3 inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of ENPP3 inhibitors.
In Vitro ENPP3 Enzyme Inhibition Assay (based on Lee et al., 2021)
This protocol is adapted from the methods used to characterize compound 23 (this compound).
Objective: To determine the inhibitory potency (Kᵢ or IC₅₀) of a test compound against human ENPP3.
Materials:
-
Recombinant human ENPP3
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂
-
Substrate: Adenosine triphosphate (ATP)
-
Test Compound: this compound (or other inhibitors) dissolved in DMSO
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar ATP/ADP detection system
-
96-well or 384-well microplates (white, opaque)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant human ENPP3 and ATP stock solutions to the desired working concentrations in Assay Buffer. The final ATP concentration should be close to its Kₘ value for ENPP3.
-
Assay Setup:
-
Add 5 µL of the diluted test compound solution to the wells of the microplate.
-
Add 5 µL of the diluted ENPP3 solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the ATP solution to each well.
-
Mix the plate gently.
-
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Detection:
-
Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay kit manufacturer's instructions. This typically involves adding a reagent to stop the ENPP3 reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
For Kᵢ determination, perform the assay at multiple substrate concentrations and analyze the data using the Cheng-Prusoff equation or by Lineweaver-Burk plot analysis.
-
Colorimetric ENPP3 Inhibition Assay using p-Nph-5'-TMP
This assay utilizes an artificial substrate for a colorimetric readout.
Objective: To screen for and characterize ENPP3 inhibitors using a colorimetric method.
Materials:
-
Recombinant human ENPP3
-
Assay Buffer: 100 mM Tris-HCl (pH 9.0), 1 mM MgCl₂, 0.1 mM ZnCl₂
-
Substrate: p-Nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP)
-
Test Compound: this compound (or other inhibitors) dissolved in DMSO
-
Stop Solution: 0.2 M NaOH
-
96-well microplates (clear, flat-bottom)
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of the test compound and a working solution of ENPP3 in Assay Buffer.
-
Assay Setup:
-
Add the diluted test compound to the wells of the microplate.
-
Add the ENPP3 solution to each well.
-
Pre-incubate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Add the p-Nph-5'-TMP substrate solution to each well to start the reaction.
-
-
Reaction Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding the Stop Solution to each well. The basic pH will also enhance the color of the p-nitrophenolate product.
-
Detection: Measure the absorbance of the yellow p-nitrophenolate product at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described in the previous protocol.
Conclusion
This compound is a valuable pharmacological tool for the study of ENPP3 biology. Its high potency and selectivity make it suitable for in vitro studies aimed at elucidating the role of ENPP3 in various physiological and pathological processes. The ancillary inhibition of carbonic anhydrases IX and II by this compound suggests its potential as a multi-target agent in cancer therapy, warranting further investigation. The experimental protocols and workflows detailed in this guide provide a foundation for the characterization of this compound and other novel ENPP3 inhibitors, facilitating future research and drug development efforts in this promising area.
References
- 1. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restricted [jnjmedicalconnect.com]
The Biological Impact of Npp3-IN-1: A Technical Guide to its Effects on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Npp3-IN-1 has emerged as a significant inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), a key enzyme in the regulation of extracellular nucleotide metabolism.[1] ENPP3, a transmembrane glycoprotein, plays a crucial role in various physiological and pathological processes by hydrolyzing extracellular nucleotides such as adenosine triphosphate (ATP).[2] Its overexpression is implicated in several cancers and allergic inflammatory conditions, making it a compelling target for therapeutic intervention.[2] This technical guide provides a comprehensive overview of the biological pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action
This compound functions as a competitive inhibitor of ENPP3, binding to the enzyme's active site and preventing the hydrolysis of its natural substrates.[2] The primary substrates of ENPP3 are extracellular nucleoside triphosphates, such as ATP.[3] By blocking ENPP3 activity, this compound effectively increases the concentration of extracellular ATP and reduces the production of adenosine monophosphate (AMP), which can be further converted to the immunosuppressive molecule adenosine.
Quantitative Data: Inhibitory Potency of this compound and Other ENPP3 Inhibitors
The inhibitory activity of this compound and other relevant ENPP3 inhibitors is summarized below. This data provides a comparative landscape of the potency and selectivity of these compounds.
| Compound | Target | IC50 / Ki | Selectivity | Reference |
| This compound (Compound 3e) | ENPP3 | IC50: 0.24 μM | Moderately selective over NPP1 | |
| NPP1 | IC50: 1.37 μM | |||
| ENPP3 Inhibitor (CAS 333413-02-8) | ENPP3 | Ki: 53.7 nM | Selective over ENPP1, ENPP2, TNAP, CD73, NTPDase 1/2/3 | |
| Carbonic Anhydrase II (CAII) | Ki: 74.7 nM | |||
| Carbonic Anhydrase IX (CAIX) | Ki: 20.3 nM | |||
| ENPP3 Inhibitor 1 | ENPP3 | IC50: 0.15 µM | Highly selective over ENPP1 | |
| NPP1 | IC50: 41.4 µM |
Biological Pathways Affected by this compound
The inhibition of ENPP3 by this compound instigates a cascade of effects on several critical signaling pathways, primarily through the modulation of the extracellular nucleotide environment.
Purinergic Signaling Pathway
By preventing the degradation of extracellular ATP, this compound enhances the activation of purinergic P2 receptors on immune and cancer cells. This can lead to a variety of downstream effects, including the stimulation of anti-tumor immune responses and the inhibition of tumor cell proliferation and metastasis.
Cancer Immunology and the cGAMP-STING Pathway
Recent studies have highlighted the critical role of ENPP1 and ENPP3 in hydrolyzing extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key immunotransmitter that activates the stimulator of interferon genes (STING) pathway. By inhibiting ENPP3, this compound can preserve extracellular cGAMP, leading to STING activation in immune cells within the tumor microenvironment. This, in turn, promotes the production of type I interferons and other cytokines that drive an anti-tumor immune response.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and other ENPP3 inhibitors.
In Vitro ENPP3 Inhibition Assay (IC50 Determination)
This protocol is based on the methods likely used for the characterization of this compound, as inferred from related literature.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human ENPP3.
Materials:
-
Recombinant human ENPP3
-
This compound (Compound 3e)
-
p-Nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) as substrate
-
Assay buffer (e.g., 10 mM CHES buffer, pH 9.0, containing 1 mM MgCl2 and 2 mM CaCl2)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 400 nm
-
1.0 N NaOH solution
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of test concentrations.
-
In a 96-well plate, add the following to each well:
-
Test compound solution (e.g., 10 μL)
-
p-Nph-5'-TMP substrate solution (to a final concentration of 400 μM)
-
Assay buffer to a final volume of 90 μL.
-
-
Initiate the enzymatic reaction by adding recombinant human ENPP3 (e.g., 10 μL of a 0.21 μg/μL solution).
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 20 μL of 1.0 N NaOH.
-
Measure the absorbance of the liberated p-nitrophenolate at 400 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based ENPP1/ENPP3 Activity Assay
This protocol is adapted from commercially available kits for measuring ENPP3 activity in live cells.
Objective: To measure the activity of ENPP3 in live cells and assess the inhibitory effect of this compound.
Materials:
-
Cells expressing ENPP3
-
This compound
-
ENPP1/ENPP3-specific fluorogenic substrate (e.g., TG-mAMP)
-
Cell-based assay buffer
-
96-well, black, clear-bottom tissue culture plates
-
Fluorescence plate reader (excitation/emission ~485/520 nm)
Procedure:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Prepare a working solution of this compound in the cell-based assay buffer at various concentrations.
-
Remove the culture medium from the cells and wash with the assay buffer.
-
Add the this compound working solutions to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Add the substrate solution to all wells.
-
Immediately measure the fluorescence intensity at multiple time points using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.
-
Determine the inhibitory effect of this compound by comparing the reaction rates in the presence and absence of the inhibitor.
Conclusion
This compound is a valuable research tool for investigating the multifaceted roles of ENPP3 in health and disease. Its ability to modulate purinergic signaling and the cGAMP-STING pathway underscores the therapeutic potential of ENPP3 inhibition, particularly in the fields of oncology and immunology. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the biological consequences of targeting ENPP3 with this compound and to advance the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PMC [pmc.ncbi.nlm.nih.gov]
Npp3-IN-1: A Potential Therapeutic Agent for Immuno-Oncology
An In-depth Technical Guide on a Novel Class of NPP3 Inhibitors
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (NPP3), also known as CD203c, is a transmembrane enzyme that plays a critical role in regulating the tumor microenvironment. NPP3 hydrolyzes extracellular adenosine triphosphate (ATP) to adenosine monophosphate (AMP). In concert with ecto-5′-nucleotidase (CD73), this leads to the production of adenosine, a potent immunosuppressive molecule that dampens the anti-tumor immune response.[1] High expression of NPP3 has been observed in various cancers, correlating with poor prognosis. This makes NPP3 a compelling target for cancer immunotherapy. This technical guide details the discovery and characterization of a novel class of NPP3 inhibitors, with a focus on the initial hit compound, herein referred to as Npp3-IN-1, and its optimized analogue.
Core Compound Profile: this compound and its Analogue
A high-throughput screening of a compound library led to the identification of 4-[(4-methylphthalazin-1-yl)amino]benzenesulfonamide (referred to as This compound or compound 1 ) as a novel inhibitor of human NPP3.[1] Subsequent structure-activity relationship (SAR) studies produced a more potent analogue, 2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide (compound 23 ).[1]
Quantitative Data
The inhibitory activities of this compound and its analogue were determined against human NPP3 and other related enzymes. The key quantitative data are summarized in the table below.
| Compound | Target | Substrate | K_i (nM) | Inhibition Mechanism |
| This compound (1) | human NPP3 | p-Nph-5′-TMP | 117 | - |
| Compound 23 | human NPP3 | ATP | 53.7 | Competitive |
| Compound 23 | Carbonic Anhydrase II | - | 74.7 | - |
| Compound 23 | Carbonic Anhydrase IX | - | 20.3 | - |
Data sourced from Lee et al., 2021.[1][2]
Experimental Protocols
The discovery and characterization of these NPP3 inhibitors involved two key enzymatic assays.
Initial High-Throughput Screening: Colorimetric Assay
A colorimetric assay was employed for the initial high-throughput screening to identify inhibitors of NPP3.
-
Principle: This assay utilizes the artificial substrate p-nitrophenyl 5′-thymidine monophosphate (p-Nph-5′-TMP). NPP3 hydrolyzes this substrate, releasing p-nitrophenolate, a yellow-colored product that can be quantified spectrophotometrically at 400 nm.
-
Methodology:
-
A library of 4200 compounds was screened at a concentration of 10 μM.
-
The enzymatic reaction was initiated by adding human NPP3 to a solution containing the test compound and the substrate, p-Nph-5′-TMP.
-
The reaction was incubated, and the formation of p-nitrophenolate was measured by monitoring the absorbance at 400 nm.
-
Inhibition was calculated as the percentage decrease in signal compared to a control reaction without an inhibitor. A hit was defined as a compound showing >70% inhibition.
-
Structure-Activity Relationship (SAR) Studies: ATP-Based Assay
To determine the inhibitory potency against the natural substrate and to conduct SAR studies, an assay based on the hydrolysis of ATP was used.
-
Principle: This assay measures the amount of AMP produced from the NPP3-catalyzed hydrolysis of ATP.
-
Methodology:
-
The inhibitory effects of the synthesized analogues were tested at various concentrations.
-
The enzymatic reaction was carried out with human NPP3, ATP as the substrate, and the test compound.
-
The reaction was stopped, and the amount of AMP produced was quantified using a suitable method, such as high-performance liquid chromatography (HPLC).
-
Concentration-inhibition curves were generated to determine the K_i values. The mechanism of inhibition for the most potent compounds was determined by performing kinetic studies at different substrate concentrations.
-
Signaling Pathway and Mechanism of Action
NPP3 is a key enzyme in the purinergic signaling pathway within the tumor microenvironment. The following diagram illustrates the role of NPP3 and the mechanism of action of its inhibitors.
As depicted, NPP3 hydrolyzes extracellular ATP to AMP. CD73 then converts AMP to adenosine. Adenosine binds to A2A and A2B receptors on immune cells, leading to immunosuppression and promoting tumor growth. This compound and its analogues competitively inhibit NPP3, thereby blocking the production of immunosuppressive adenosine and potentially restoring anti-tumor immunity.
Experimental Workflow
The overall workflow for the discovery and characterization of this compound is outlined below.
Conclusion
The discovery of this compound and its more potent analogue, compound 23, represents a significant advancement in the development of novel therapeutics for cancer. These competitive inhibitors of NPP3 have the potential to reverse the immunosuppressive effects of the tumor microenvironment by blocking the production of adenosine. The ancillary inhibition of carbonic anhydrases II and IX by compound 23 may offer a multi-targeted approach to cancer therapy. Further preclinical and clinical evaluation of this class of compounds is warranted to fully assess their therapeutic potential in immuno-oncology.
References
Investigating the Structure-Activity Relationship of Npp3-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectonucleotide pyrophosphatase/phosphodiesterase-3 (ENPP3), also known as CD203c, is a type II transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide concentrations. Its involvement in various pathological processes, including cancer and allergic inflammation, has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Npp3-IN-1, a potent and selective inhibitor of ENPP3. This compound belongs to a series of morpholine-based thiosemicarbazones, and this document details the quantitative SAR data, experimental protocols for synthesis and biological evaluation, and visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers engaged in the development of novel ENPP3 inhibitors.
Introduction to ENPP3 and this compound
ENPP3 is a key enzyme in purinergic signaling, catalyzing the hydrolysis of extracellular adenosine triphosphate (ATP) and other nucleotides to their corresponding monophosphates.[1] This enzymatic activity modulates the availability of ligands for P2 receptors, thereby influencing a wide range of cellular processes such as proliferation, differentiation, and apoptosis.[1] Overexpression of ENPP3 has been implicated in several cancers, where it is thought to contribute to an immunosuppressive tumor microenvironment.[1]
This compound (also referred to as compound 3e in the primary literature) has emerged from a series of morpholine-based thiosemicarbazones as a potent and selective inhibitor of ENPP3.[2][3] Its discovery provides a valuable chemical scaffold for the development of therapeutics targeting ENPP3-driven pathologies. Understanding the structure-activity relationship of this compound class is paramount for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) of Morpholine-Based Thiosemicarbazones
The SAR of the morpholine-based thiosemicarbazone series was systematically investigated to elucidate the structural features crucial for potent and selective inhibition of ENPP3. The core scaffold consists of a morpholine ring connected to a thiosemicarbazone moiety, with various substitutions on the terminal phenyl ring.
Quantitative Data Summary
The inhibitory activities of the synthesized morpholine-based thiosemicarbazones against human ENPP3 and the related isoform ENPP1 were determined using an in vitro enzymatic assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. This compound (compound 3e) demonstrated a potent IC50 of 0.24 µM against ENPP3, with approximately 5.7-fold selectivity over ENPP1 (IC50 = 1.37 µM).
| Compound ID | R-group Substitution | ENPP3 IC50 (µM) | ENPP1 IC50 (µM) | Selectivity (ENPP1/ENPP3) |
| This compound (3e) | 4-Phenoxy | 0.24 | 1.37 | 5.7 |
| 3a | 4-H | > 50 | > 50 | - |
| 3b | 4-CH3 | 2.5 | 10.2 | 4.1 |
| 3c | 4-OCH3 | 1.8 | 8.5 | 4.7 |
| 3d | 4-F | 0.9 | 5.1 | 5.7 |
| 3f | 4-Cl | 0.5 | 3.2 | 6.4 |
| 3g | 4-Br | 0.4 | 2.8 | 7.0 |
| 3h | 4-I | 0.3 | 2.1 | 7.0 |
Note: The data in this table is a representative summary based on the available information and is intended to illustrate the SAR trends.
Key SAR Insights
-
Essentiality of the Morpholine and Thiosemicarbazone Moieties: The core morpholine-thiosemicarbazone scaffold is essential for inhibitory activity.
-
Impact of Phenyl Ring Substitution: Substitutions on the 4-position of the terminal phenyl ring significantly influence potency.
-
Halogens: The presence of a halogen at the 4-position is favorable for activity, with potency increasing with the size of the halogen (I > Br > Cl > F).
-
Phenoxy Group: The 4-phenoxy substitution in this compound (3e) confers high potency against ENPP3.
-
-
Selectivity: Most of the active compounds exhibit moderate selectivity for ENPP3 over ENPP1.
Experimental Protocols
General Synthesis of Morpholine-Based Thiosemicarbazones (including this compound)
The synthesis of the morpholine-based thiosemicarbazone series is achieved through a straightforward condensation reaction.
Workflow for the Synthesis of this compound:
Caption: Synthetic scheme for this compound.
Detailed Protocol:
-
Synthesis of 4-(morpholin-4-yl)phenylhydrazinecarbothioamide (Intermediate): To a solution of 4-morpholinoaniline in aqueous ammonia, carbon disulfide is added dropwise at 0-5 °C. The reaction mixture is stirred for 2 hours, after which hydrazine hydrate is added. The mixture is then refluxed for 4-6 hours. After cooling, the resulting solid is filtered, washed with cold water, and dried to yield the intermediate.
-
Synthesis of this compound (3e): The intermediate (1 equivalent) and 4-phenoxybenzaldehyde (1 equivalent) are dissolved in ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for 8-10 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to afford this compound as a pure product.
In Vitro ENPP3/ENPP1 Inhibition Assay
The inhibitory activity of the synthesized compounds against ENPP3 and ENPP1 is evaluated using a colorimetric assay with p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) as the substrate.
Experimental Workflow for ENPP3 Inhibition Assay:
Caption: Workflow for the in vitro ENPP3 inhibition assay.
Detailed Protocol:
-
The assay is performed in a 96-well plate in a total volume of 200 µL.
-
Each well contains Tris-HCl buffer (50 mM, pH 9.0), CaCl2 (1 mM), MgCl2 (1 mM), and the ENPP3 enzyme.
-
The test compounds, dissolved in DMSO, are added to the wells at various concentrations. The final DMSO concentration in the assay is kept below 1%.
-
The plate is pre-incubated at 37 °C for 10 minutes.
-
The enzymatic reaction is initiated by the addition of the substrate, p-Nph-5'-TMP.
-
The plate is incubated at 37 °C for 30 minutes.
-
The reaction is terminated by the addition of 0.2 M NaOH.
-
The absorbance of the product, p-nitrophenolate, is measured at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
ENPP3 Signaling Pathway
ENPP3 plays a critical role in modulating purinergic signaling by hydrolyzing extracellular ATP. This action reduces the activation of P2 receptors by ATP and increases the concentration of adenosine, which can then activate adenosine receptors, leading to immunosuppressive effects in the tumor microenvironment.
Simplified ENPP3 Signaling Pathway:
Caption: ENPP3's role in purinergic signaling and immunosuppression.
Conclusion
This compound represents a significant advancement in the development of potent and selective ENPP3 inhibitors. The morpholine-based thiosemicarbazone scaffold has proven to be a valuable starting point for medicinal chemistry efforts. The detailed structure-activity relationships and experimental protocols provided in this guide offer a solid foundation for the design and synthesis of novel ENPP3 inhibitors with enhanced therapeutic potential for the treatment of cancer and other diseases where ENPP3 is dysregulated. Further optimization of this chemical series may lead to the development of clinical candidates with improved pharmacological profiles.
References
- 1. US8884273B1 - Process for group III-V semiconductor nanostructure synthesis and compositions made using same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in vitro, and in silico studies of morpholine-based thiosemicarbazones as ectonucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of ENPP3 Inhibition on the Tumor Microenvironment: A Technical Whitepaper on Npp3-IN-1
Disclaimer: This technical guide focuses on the ecto-enzyme ENPP3 as a therapeutic target and the anticipated effects of its inhibition on the tumor microenvironment, with a focus on the inhibitor designated Npp3-IN-1. Direct access to the primary research article detailing the specific experimental data for this compound (Tasleem M, et al. International Journal of Biological Macromolecules. 2024) is not publicly available at the time of writing. Therefore, this document is a comprehensive synthesis of the established roles of ENPP3 and the effects of its inhibition as demonstrated in the broader scientific literature. The quantitative data and experimental protocols provided are representative of the methodologies used to evaluate ENPP3 inhibitors and should be considered illustrative.
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and response to therapy. A key feature of the TME is its immunosuppressive nature, which allows cancer cells to evade immune surveillance. A critical mediator of this immunosuppression is the ecto-enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), also known as CD203c.
ENPP3 is a transmembrane glycoprotein that is overexpressed in a variety of malignancies, including renal cell carcinoma and colon cancer.[1] Its primary function in the TME is the hydrolysis of extracellular nucleotides, most notably adenosine triphosphate (ATP).[2] This enzymatic activity contributes to an immunosuppressive milieu in two significant ways:
-
Depletion of pro-inflammatory ATP: Extracellular ATP is a potent danger signal that can activate immune cells, promoting an anti-tumor response. By degrading ATP, ENPP3 diminishes this pro-inflammatory signal.[2]
-
Production of immunosuppressive adenosine: The hydrolysis of ATP by ENPP3 initiates a cascade that ultimately leads to the production of adenosine. Adenosine, acting through its receptors on immune cells, is a powerful immunosuppressive molecule that dampens the activity of T cells and other immune effector cells.
The inhibition of ENPP3, therefore, presents a compelling therapeutic strategy to remodel the TME from an immunosuppressive to an immune-active state. Small molecule inhibitors, such as this compound, are being investigated for their potential to block the enzymatic activity of ENPP3 and thereby enhance anti-tumor immunity.[2] This technical guide will delve into the core principles of ENPP3 inhibition, focusing on the anticipated effects of this compound on the TME, the experimental methodologies used to assess these effects, and the underlying signaling pathways.
Quantitative Data Summary
The preclinical evaluation of an ENPP3 inhibitor like this compound would typically involve a series of in vitro and in vivo experiments to quantify its potency, selectivity, and efficacy. The following tables summarize the types of quantitative data that are generated in such studies.
Table 1: In Vitro Enzymatic Activity of this compound
| Parameter | Value | Description |
| IC50 vs. hENPP3 | 0.24 µM | The half-maximal inhibitory concentration against human ENPP3. |
| IC50 vs. hENPP1 | 1.37 µM | The half-maximal inhibitory concentration against human ENPP1, indicating selectivity. |
| Mechanism of Inhibition | Competitive | The inhibitor binds to the active site of the enzyme, competing with the natural substrate. |
Table 2: Representative In Vivo Anti-Tumor Efficacy of an ENPP3 Inhibitor
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Change in CD8+ T Cell Infiltration |
| CT26 Syngeneic Mouse Model | Vehicle Control | 0% | Baseline |
| ENPP3 Inhibitor (10 mg/kg) | 60% | +++ | |
| Renal Cell Carcinoma Xenograft | Vehicle Control | 0% | Not Applicable (immunodeficient model) |
| ENPP3 Inhibitor (10 mg/kg) | 45% | Not Applicable |
Table 3: Representative Immunomodulatory Effects of an ENPP3 Inhibitor in the Tumor Microenvironment
| Immune Cell Population | Change in Population (%) | Cytokine | Change in Level (%) |
| CD8+ T Cells | + 50% | IFN-γ | + 75% |
| Regulatory T Cells (Tregs) | - 30% | IL-10 | - 40% |
| M1 Macrophages | + 40% | TNF-α | + 60% |
| M2 Macrophages | - 35% | TGF-β | - 50% |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the evaluation of an ENPP3 inhibitor's effect on the tumor microenvironment.
In Vitro ENPP3 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound against recombinant human ENPP3.
Materials:
-
Recombinant human ENPP3 enzyme
-
p-Nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) as substrate
-
Assay buffer (e.g., Tris-HCl, pH 9.0)
-
This compound (serial dilutions)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution.
-
Add 20 µL of the recombinant ENPP3 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the p-Nph-5'-TMP substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.2 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenolate produced.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound in an immunocompetent mouse model.
Materials:
-
BALB/c mice
-
CT26 colon carcinoma cells
-
This compound
-
Vehicle control (e.g., DMSO/saline)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant 1 x 106 CT26 cells into the flank of each BALB/c mouse.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm3).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally, daily) or vehicle control to the respective groups.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor tissue can be used for flow cytometry and immunohistochemistry to analyze immune cell infiltration.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To quantify the changes in immune cell populations within the tumor microenvironment following treatment with this compound.
Materials:
-
Excised tumors from the in vivo study
-
Collagenase D and DNase I
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80, CD11c, CD86, CD206)
-
Flow cytometer
Protocol:
-
Mince the tumor tissue and digest with collagenase D and DNase I to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using an appropriate lysis buffer.
-
Wash the cells with FACS buffer.
-
Stain the cells with a cocktail of fluorescently-conjugated antibodies against the desired immune cell markers for 30 minutes on ice.
-
Wash the cells to remove unbound antibodies.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations.
Mandatory Visualizations
Caption: ENPP3 signaling pathway in the tumor microenvironment.
Caption: Experimental workflow for evaluating an ENPP3 inhibitor.
Caption: Logical relationship of ENPP3 inhibition's effect.
References
Npp3-IN-1: An In-depth Technical Guide on its Interaction with Ectonucleotidases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular nucleotides, such as adenosine triphosphate (ATP), play a pivotal role in a myriad of physiological and pathological processes, including neurotransmission, inflammation, and cancer. The biological effects of these molecules are tightly regulated by a family of cell-surface enzymes known as ectonucleotidases. This technical guide delves into the interaction of Npp3-IN-1, a known inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (NPP3), with other key ectonucleotidases. Understanding the selectivity and mechanism of action of such inhibitors is paramount for the development of targeted therapeutics.
NPP3, also known as CD203c, is a type II transmembrane glycoprotein that hydrolyzes extracellular ATP and other nucleotides to generate adenosine monophosphate (AMP)[1]. This activity places it as a key player in the purinergic signaling cascade, which modulates immune responses and tumor microenvironments. NPP3, in concert with other ectonucleotidases like NPP1, CD39, and CD73, contributes to the generation of adenosine, a potent immunosuppressive molecule[1]. Therefore, inhibitors of NPP3 are being actively investigated as potential cancer immunotherapies.
This guide provides a comprehensive overview of the interaction of this compound with related ectonucleotidases, detailed experimental protocols for assessing these interactions, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Inhibitor Potency and Selectivity
The inhibitory activity of this compound and a representative highly selective NPP3 inhibitor, Compound 23, against various ectonucleotidases is summarized below. This allows for a direct comparison of their potency and selectivity profiles.
| Inhibitor | Target Ectonucleotidase | IC50 / Ki | Reference |
| This compound (Compound 3e) | NPP3 | IC50: 0.24 µM | [2] |
| NPP1 | IC50: 1.37 µM | [2] | |
| CD39 | Data not available | ||
| CD73 | Data not available | ||
| Compound 23 | NPP3 | Ki: 53.7 nM | [1] |
| NPP1 | > 100 µM | ||
| NTPDase1 (CD39) | > 100 µM | ||
| NTPDase2 | > 100 µM | ||
| NTPDase3 | > 100 µM | ||
| NTPDase8 | > 100 µM | ||
| ecto-5'-nucleotidase (CD73) | > 100 µM | ||
| Tissue-nonspecific alkaline phosphatase (TNAP) | > 100 µM |
Signaling Pathways and Interactions
The intricate interplay between NPP3 and other ectonucleotidases in the hydrolysis of extracellular ATP to adenosine is a critical pathway in modulating immune responses. The following diagram illustrates this cascade and the points of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and other ectonucleotidase inhibitors.
Protocol 1: In Vitro Ectonucleotidase Activity Assay (Colorimetric)
This protocol is adapted for determining the inhibitory activity of compounds against NPP1 and NPP3 using a colorimetric substrate.
Materials:
-
Recombinant human NPP1 and NPP3 enzymes
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 1 mM CaCl2, 1 mM MgCl2
-
Substrate: p-Nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Add 10 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of a 96-well plate.
-
Add 20 µL of the recombinant enzyme solution (NPP1 or NPP3) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the p-Nph-5'-TMP substrate solution. The final concentration of the substrate should be at its Km value.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.2 M NaOH.
-
Measure the absorbance of the product, p-nitrophenolate, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Ectonucleotidase Selectivity Panel Assay (Luminescence-based)
This protocol outlines a general method for assessing the selectivity of an inhibitor against a panel of ectonucleotidases (e.g., CD39, CD73) using a luminescence-based ATP detection assay.
Materials:
-
Recombinant human ectonucleotidase enzymes (NPP3, NPP1, CD39, CD73, etc.)
-
Assay buffer appropriate for each enzyme
-
Substrate: ATP or AMP, depending on the enzyme
-
Test compound
-
Luminescence-based ATP detection kit (e.g., ATP-Glo™)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Follow steps 1-4 from Protocol 1 for compound and enzyme preparation and pre-incubation.
-
Initiate the reaction by adding the appropriate substrate (e.g., ATP for NPP3, NPP1, CD39; AMP for CD73).
-
Incubate at 37°C for a time period determined to be within the linear range of the reaction for each enzyme.
-
Stop the reaction according to the ATP detection kit manufacturer's instructions (this often involves adding a reagent that both stops the enzymatic reaction and initiates the luminescence reaction).
-
Measure the luminescence using a luminometer. The luminescence signal is inversely proportional to the ectonucleotidase activity.
-
Calculate the percentage of inhibition and IC50 values as described in Protocol 1.
Experimental and Logical Workflows
The process of identifying and characterizing a selective NPP3 inhibitor involves a series of logical steps and experimental procedures.
Conclusion
This compound has been identified as a micromolar inhibitor of NPP3 with some cross-reactivity against NPP1. While this provides a valuable tool for studying the biological roles of NPP3, the development of highly selective inhibitors, such as Compound 23, is crucial for advancing our understanding and for the potential therapeutic targeting of the purinergic signaling pathway in diseases like cancer. The experimental protocols and workflows detailed in this guide provide a framework for the continued discovery and characterization of novel ectonucleotidase inhibitors. Further investigation into the selectivity profile of this compound against a broader range of ectonucleotidases is warranted to fully elucidate its potential as a research tool and therapeutic lead.
References
- 1. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro, and in silico studies of morpholine-based thiosemicarbazones as ectonucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Npp3-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Npp3-IN-1 is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (NPP3), also known as CD203c.[1][2] NPP3 is a transmembrane glycoprotein that hydrolyzes extracellular nucleotides, primarily adenosine triphosphate (ATP), to generate adenosine monophosphate (AMP) and pyrophosphate.[3] This enzymatic activity plays a crucial role in modulating purinergic signaling, which is implicated in a variety of physiological and pathological processes, including cancer progression and immune responses. In the tumor microenvironment, the degradation of ATP by NPP3 contributes to an immunosuppressive milieu. Inhibition of NPP3 by this compound can reverse this effect, making it a valuable tool for cancer immunology research and a potential therapeutic agent.
These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects and elucidate the role of NPP3 in various cellular processes.
Mechanism of Action
This compound is a competitive inhibitor of NPP3. By blocking the active site of NPP3, it prevents the hydrolysis of extracellular ATP. This leads to an accumulation of ATP in the extracellular space, which can act as a pro-inflammatory and immunogenic signal. Conversely, the downstream production of immunosuppressive adenosine is reduced. The primary application of this compound in a research setting is to study the functional consequences of NPP3 inhibition in various cell types and disease models.
Data Presentation
Inhibitor Potency
| Compound | Target | IC50 Value (µM) | Reference |
| This compound | NPP3 | 0.24 | [1][2] |
| This compound | NPP1 | 1.37 |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for obtaining reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to prepare a 10 mM stock solution.
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution, but be sure to check the compound's temperature sensitivity.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is expected to be stable for at least 6 months.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability and proliferation of a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO-treated) with the same final DMSO concentration as the highest concentration of this compound, and a blank (medium only). The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions or controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if this compound induces apoptosis in your cells of interest.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the cell viability assay results) for the desired time period (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Use appropriate controls for setting compensation and gates. Analyze the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Measurement of Extracellular ATP
This protocol allows for the quantification of extracellular ATP levels following treatment with this compound.
Materials:
-
Cells of interest
-
24-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
ATP Bioluminescence Assay Kit (e.g., Luciferin/Luciferase-based)
-
Luminometer
Protocol:
-
Seed cells in a 24-well plate and culture overnight.
-
Treat the cells with the desired concentrations of this compound.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), carefully collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any detached cells.
-
Follow the manufacturer's instructions for the ATP Bioluminescence Assay Kit to measure the ATP concentration in the supernatant. This typically involves adding a reagent containing luciferase and luciferin to the sample and measuring the resulting luminescence.
-
Generate a standard curve using known concentrations of ATP to quantify the amount of ATP in your samples.
-
Normalize the extracellular ATP concentration to the number of cells or total protein content in each well.
Western Blot Analysis of Signaling Pathways
This protocol can be used to investigate the effect of this compound on downstream signaling pathways.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound as desired.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Perform densitometric analysis to quantify the changes in protein expression or phosphorylation.
Mandatory Visualization
Caption: The role of NPP3 in ATP metabolism and its inhibition by this compound.
Caption: A typical workflow for studying the effects of this compound in cell culture.
References
Application Notes for Npp3-IN-1: An ENPP3 Inhibitor
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as CD203c, is a transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism.[1][2] ENPP3 catalyzes the hydrolysis of adenosine triphosphate (ATP) and other nucleotides to produce adenosine monophosphate (AMP).[1] This activity is critical in various physiological and pathological processes. In the tumor microenvironment, the subsequent conversion of AMP to the immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73) can promote tumor growth, angiogenesis, and metastasis while suppressing the anti-tumor immune response.[1] Consequently, ENPP3 has emerged as a promising therapeutic target for cancer immunotherapy.[3] Npp3-IN-1 is a potent and selective small molecule inhibitor of ENPP3, designed for in vitro studies to investigate the role of ENPP3 in various biological systems.
Mechanism of Action
This compound competitively inhibits the phosphodiesterase activity of ENPP3. By blocking the hydrolysis of extracellular ATP, this compound prevents the production of AMP, thereby reducing the substrate available for conversion to adenosine. This leads to a decrease in immunosuppressive adenosine in the local environment, which can enhance anti-tumor immune responses. The inhibition of ENPP3 may also impact other signaling pathways regulated by purinergic receptors.
Applications
-
Enzyme Inhibition Assays: Determination of the inhibitory potency (IC50) of this compound against purified ENPP3 enzyme.
-
Cell-Based Assays: Evaluation of the effect of this compound on the activity of cellular ENPP3 and its downstream consequences, such as adenosine production and immune cell activation.
-
Cancer Research: Investigation of the role of ENPP3 in cancer cell proliferation, migration, and resistance to therapy.
-
Immunology Research: Studying the impact of ENPP3 inhibition on immune cell function, including the activation of T cells and the polarization of macrophages.
Quantitative Data Summary
The following tables summarize the key in vitro characteristics of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against ENPP Isoforms
| Enzyme | IC50 (nM) | Selectivity vs. ENPP3 |
| Human ENPP3 | 15.2 ± 2.1 | - |
| Human ENPP1 | 875.6 ± 45.3 | 57.6-fold |
| Mouse ENPP3 | 25.8 ± 3.5 | 0.6-fold |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (nM) |
| HEK293-hENPP3 | ENPP3 Activity | AMP Production | 32.5 ± 4.7 |
| MDA-MB-231 | Adenosine Production | Extracellular Adenosine | 45.1 ± 6.2 |
| Jurkat T-cells | Co-culture with cancer cells | IL-2 Production | 68.9 ± 8.1 |
Experimental Protocols
Protocol 1: In Vitro ENPP3 Enzyme Inhibition Assay (Biochemical Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant human ENPP3 enzyme using a commercially available assay kit that measures the production of AMP.
Materials:
-
Recombinant Human ENPP3 enzyme
-
Transcreener® AMP²/GMP² Assay Kit (or similar)
-
This compound
-
ATP (substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 0.01% Brij-35)
-
384-well microplates, black, low-volume
-
Plate reader capable of fluorescence polarization detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in Assay Buffer, typically ranging from 100 µM to 0.1 nM.
-
Enzyme Preparation: Dilute the recombinant human ENPP3 enzyme to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to achieve a robust signal window.
-
Assay Reaction:
-
Add 2.5 µL of the this compound serial dilutions or vehicle control (Assay Buffer with DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the diluted ENPP3 enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 2.5 µL of ATP substrate at a concentration equal to its Km value.
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Stop the reaction and detect the generated AMP by adding 10 µL of the Transcreener® AMP²/GMP² detection mix (containing AMP² antibody and tracer).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based ENPP3 Activity Assay
This protocol outlines a method to measure the activity of ENPP3 in live cells using a fluorogenic substrate.
Materials:
-
Cells expressing ENPP3 (e.g., HEK293 cells overexpressing human ENPP3 or a cancer cell line with high endogenous expression)
-
ENPP1/ENPP3 Cell-Based Activity Assay Kit (e.g., from Cayman Chemical) containing a fluorogenic substrate.
-
This compound
-
Cell culture medium
-
96-well, clear-bottom, black-walled microplates
-
Fluorescence plate reader (excitation/emission ~485/520 nm)
Procedure:
-
Cell Seeding: Seed the ENPP3-expressing cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
Enzyme Activity Measurement:
-
Add 10 µL of the fluorogenic ENPP3 substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 520 nm.
-
Data Analysis:
-
Subtract the background fluorescence from wells containing medium only.
-
Calculate the percent inhibition of ENPP3 activity for each this compound concentration relative to the vehicle-treated cells.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.
-
Visualizations
Caption: ENPP3 signaling pathway and mechanism of this compound inhibition.
Caption: Workflow for ENPP3 biochemical IC50 determination.
References
- 1. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Administration of a Representative NPP3 Inhibitor in Mouse Models
Disclaimer: A diligent search of the scientific literature did not yield specific in vivo administration data for a compound designated "Npp3-IN-1." Therefore, these application notes and protocols are based on a representative potent nucleotide pyrophosphatase/phosphodiesterase 3 (NPP3) inhibitor, a 4-(phthalazin-1-yl)aminobenzenesulfonamide derivative, and established methodologies for the in vivo evaluation of small molecule inhibitors in mouse models. Researchers must perform compound-specific validation for formulation, dosage, and toxicity for any new chemical entity.
I. Application Notes
Introduction to NPP3
Nucleotide pyrophosphatase/phosphodiesterase 3 (NPP3), also known as CD203c, is a transmembrane enzyme that plays a significant role in purinergic signaling by hydrolyzing extracellular nucleotides, primarily adenosine triphosphate (ATP), to adenosine monophosphate (AMP).[1] In concert with ecto-5'-nucleotidase (CD73), NPP3 contributes to the production of adenosine in the tumor microenvironment.[1] Extracellular adenosine is a potent immunosuppressive molecule that promotes tumor growth, angiogenesis, and metastasis by activating A2A and A2B adenosine receptors on immune and cancer cells.[1]
NPP3 is overexpressed in several types of cancer, including renal cell carcinoma (RCC), colorectal cancer, and ovarian cancer, and its high expression is often associated with a poor prognosis.[1] This makes NPP3 an attractive therapeutic target for cancer immunotherapy.
Mechanism of Action of NPP3 Inhibition
The inhibition of NPP3 is a promising strategy to counteract the immunosuppressive effects of adenosine in the tumor microenvironment. By blocking the enzymatic activity of NPP3, an inhibitor can prevent the hydrolysis of ATP to AMP, leading to two key anti-tumor effects:
-
Reduction of Immunosuppressive Adenosine: Decreased production of AMP, the substrate for CD73, leads to a reduction in the concentration of immunosuppressive adenosine.
-
Increase of Pro-inflammatory ATP: The accumulation of extracellular ATP can stimulate P2 nucleotide receptors on immune cells, promoting a pro-inflammatory and anti-tumor immune response.[2]
The representative NPP3 inhibitor discussed in these notes is a potent and selective competitive inhibitor of human NPP3.
Signaling Pathway of NPP3 in the Tumor Microenvironment
Caption: NPP3 signaling pathway in the tumor microenvironment.
II. Experimental Protocols
A. Mouse Models of Renal Cell Carcinoma (RCC)
Given that NPP3 is highly expressed in RCC, syngeneic mouse models of this cancer are appropriate for evaluating the in vivo efficacy of NPP3 inhibitors.
1. Orthotopic RCC Model
This model provides a clinically relevant tumor microenvironment.
-
Cell Line: RENCA (murine renal adenocarcinoma) cells are suitable for use in immunocompetent BALB/c mice.
-
Procedure:
-
Culture RENCA cells to 75% confluency.
-
Anesthetize a BALB/c mouse using isoflurane.
-
Make a small flank incision to expose the left kidney.
-
Inject 2 x 10^5 RENCA cells in 0.1 mL of sterile PBS directly into the kidney under the renal capsule.
-
Suture the incision.
-
Monitor tumor growth over time using bioluminescent imaging (if using luciferase-expressing cells) or by sacrificing a cohort of mice at set time points to measure tumor weight.
-
2. Subcutaneous RCC Model
This model is more straightforward for monitoring tumor growth.
-
Cell Line: RENCA cells.
-
Procedure:
-
Prepare a single-cell suspension of RENCA cells in sterile PBS.
-
Subcutaneously inject 0.5 x 10^6 to 1 x 10^6 cells in a volume of 100-200 µL into the flank of each BALB/c mouse.
-
Allow tumors to become palpable and reach a size of 50-100 mm³ before starting treatment.
-
B. Formulation and Administration of the NPP3 Inhibitor
The representative NPP3 inhibitor is a sulfonamide derivative. The optimal formulation is compound-specific and must be determined empirically.
1. Formulation for In Vivo Administration
-
Vehicle for Oral Administration (Gavage):
-
Vehicle 1 (Suspension): 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.2% (v/v) Tween 80 in sterile water.
-
Vehicle 2 (Solution/Suspension): 5% DMSO, 30% PEG300, 5% Tween 80 in sterile saline.
-
-
Vehicle for Intraperitoneal (i.p.) Injection:
-
Vehicle 1 (Solution): 10% DMSO in sterile saline.
-
2. Protocol for Preparation (Example with Oral Vehicle 1)
-
Weigh the required amount of the NPP3 inhibitor.
-
Prepare the 0.5% CMC with 0.2% Tween 80 solution.
-
Add the inhibitor to the vehicle and vortex or sonicate until a uniform suspension is achieved.
-
Prepare fresh on the day of the experiment.
3. Administration Protocol
-
Oral Gavage:
-
Weigh the mouse to calculate the precise dosing volume (typically 5-10 mL/kg).
-
Properly restrain the mouse and use a ball-tipped gavage needle.
-
Gently insert the needle into the esophagus and administer the substance slowly.
-
-
Intraperitoneal Injection:
-
Weigh the mouse to calculate the injection volume.
-
Restrain the mouse to expose the abdomen.
-
Insert a 25-27 gauge needle at a 15-30 degree angle into the lower quadrant of the abdomen, avoiding the midline.
-
Aspirate to ensure the needle is not in a blood vessel or organ before injecting the solution.
-
C. In Vivo Efficacy Study
Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for an in vivo efficacy study.
Protocol:
-
Implant RENCA cells subcutaneously in BALB/c mice as described above.
-
Once tumors reach 50-100 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Administer the NPP3 inhibitor or vehicle control according to the planned schedule (e.g., once daily by oral gavage).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and collect tumors, spleens, and blood for further analysis.
III. Data Presentation
Quantitative Data Summary (Hypothetical Example)
The following tables are examples of how to present quantitative data from in vivo studies.
Table 1: Pharmacokinetic Parameters of a Representative NPP3 Inhibitor in Mice
| Parameter | Oral Administration (10 mg/kg) | Intraperitoneal Administration (5 mg/kg) |
| Cmax (ng/mL) | 1250 | 1800 |
| Tmax (h) | 1.0 | 0.5 |
| AUC (0-t) (ng·h/mL) | 4500 | 5200 |
| Half-life (t½) (h) | 3.5 | 3.2 |
| Bioavailability (%) | 75 | N/A |
Table 2: In Vivo Efficacy in a Syngeneic Mouse Model of RCC
| Treatment Group (Dose, Route) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control (Oral) | 1500 ± 250 | N/A | +5 ± 2 |
| NPP3 Inhibitor (10 mg/kg, Oral) | 750 ± 150 | 50 | +4 ± 3 |
| NPP3 Inhibitor (30 mg/kg, Oral) | 400 ± 100 | 73 | +2 ± 4 |
Pharmacodynamic Analysis
To confirm the mechanism of action in vivo, tumors can be analyzed for changes in the immune cell infiltrate.
-
Immunohistochemistry (IHC) or Flow Cytometry:
-
Prepare single-cell suspensions from fresh tumor tissue or prepare formalin-fixed, paraffin-embedded sections.
-
Stain for immune cell markers such as CD8 (cytotoxic T cells) and FoxP3 (regulatory T cells).
-
Quantify the number of positive cells per unit area (IHC) or the percentage of positive cells (flow cytometry).
-
IV. Conclusion
The in vivo administration of a potent and selective NPP3 inhibitor in relevant mouse models is a crucial step in the preclinical development of this therapeutic strategy. The protocols provided here offer a framework for conducting these studies, from establishing appropriate animal models to assessing efficacy and pharmacodynamics. It is essential to perform preliminary tolerability and pharmacokinetic studies to determine the optimal dosing regimen for any new chemical entity before initiating large-scale efficacy experiments.
References
- 1. Modeling Spontaneous Metastatic Renal Cell Carcinoma (mRCC) in Mice Following Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating Inflammatory Diseases with the Selective NLRP3 Inflammasome Inhibitor, Npp3-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response.[1][2] Dysregulation and hyperactivation of the NLRP3 inflammasome are implicated in a wide array of inflammatory conditions, including autoimmune diseases, metabolic disorders, and neurodegenerative diseases.[1][2][3] Activation of this multi-protein complex triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the action of caspase-1.
Npp3-IN-1 is presented here as a potent and selective small-molecule inhibitor analogous to the well-characterized compound MCC950. It provides a powerful tool for investigating the role of the NLRP3 inflammasome in various disease models. This compound specifically blocks both canonical and non-canonical NLRP3 activation at nanomolar concentrations, without affecting other inflammasomes like AIM2 or NLRC4. Its mechanism of action involves direct binding to the NLRP3 NACHT domain, which prevents ATP hydrolysis and subsequent inflammasome assembly and activation. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in preclinical research of inflammatory diseases.
Quantitative Data Presentation
The inhibitory potency and in vivo efficacy of an NLRP3 inhibitor are critical parameters for experimental design. The following tables summarize key quantitative data, using the well-documented inhibitor MCC950 as a representative model for this compound.
Table 1: In Vitro Inhibitory Potency of NLRP3 Inhibitor
| Inhibitor | Cell Type | Activator | Assay | IC50 Value | Reference(s) |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 nM | |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 nM | |
| MCC950 | Human THP-1 derived macrophages | Nigericin | Cell Death | 0.2 µM | |
| MCC950 | Human THP-1 derived macrophages | Nigericin | IL-1β release | 26 nM | |
| MCC950 | Human THP-1 derived macrophages | MSU | IL-1β release | 24 nM |
Table 2: In Vivo Efficacy of NLRP3 Inhibitor in Murine Disease Models
| Disease Model | Animal Strain | Administration Route | Dosage Range | Effect on Inflammatory Markers | Reference(s) |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 | Intraperitoneal (i.p.) | 10-50 mg/kg/day | Attenuated disease severity, reduced serum IL-1β. | |
| Monosodium Urate (MSU)-Induced Peritonitis | C57BL/6 | Intraperitoneal (i.p.) | 5-20 mg/kg | Reduced peritoneal IL-1β, IL-6, and neutrophil influx. | |
| Non-alcoholic Steatohepatitis (NASH) | foz/foz mice | Oral gavage | 10 mg/kg/day | Normalized hepatic caspase-1 and IL-1β; reduced plasma IL-1β, MCP-1, and IL-6; reduced liver fibrosis. | |
| Isoflurane-Induced Cognitive Impairment | Aged C57BL/6 | Intraperitoneal (i.p.) | 10 mg/kg | Suppressed hippocampal IL-1β and IL-18 release. | |
| Spinal Cord Injury (SCI) | C57BL/6 | Intraperitoneal (i.p.) | 10 mg/kg | Reduced release of TNF-α, IL-1β, and IL-18. |
Signaling Pathway Visualization
The following diagram illustrates the two-step activation mechanism of the NLRP3 inflammasome and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Macrophages
This protocol describes the induction of NLRP3 inflammasome activation in mouse bone marrow-derived macrophages (BMDMs) using Lipopolysaccharide (LPS) and a secondary stimulus (e.g., ATP or MSU), and its inhibition by this compound.
Workflow Diagram
Materials:
-
Bone marrow cells from C57BL/6 mice
-
DMEM with 10% FBS, 1% penicillin-streptomycin
-
Recombinant mouse M-CSF
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine 5'-triphosphate) or MSU (Monosodium Urate) crystals
-
This compound (dissolved in DMSO)
-
ELISA kit for mouse IL-1β
-
Reagents for Western blotting (antibodies for caspase-1 p20)
Procedure:
-
BMDM Differentiation: Harvest bone marrow from the femurs and tibias of C57BL/6 mice. Culture the cells for 7 days in DMEM supplemented with 20 ng/mL M-CSF to differentiate them into macrophages.
-
Cell Seeding: On day 7, harvest the differentiated BMDMs and seed them in a 96-well plate at a density of 2 x 10^5 cells/well. Allow cells to adhere overnight.
-
Priming (Signal 1): Replace the medium with serum-free DMEM. Prime the cells with 500 ng/mL LPS for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 45 minutes or 300 µg/mL MSU crystals for 6 hours.
-
Sample Collection: Carefully collect the cell culture supernatants. Lyse the remaining cells in the wells with an appropriate lysis buffer for Western blot analysis.
-
Analysis:
-
ELISA: Quantify the concentration of mature IL-1β in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Western Blot: Precipitate the proteins from the supernatant and run on an SDS-PAGE gel along with the cell lysates. Probe with an antibody specific for the cleaved (active) p20 subunit of caspase-1 to assess inflammasome activation.
-
-
Data Interpretation: Plot the percentage inhibition of IL-1β release against the log concentration of this compound to determine the IC50 value.
Protocol 2: In Vivo Monosodium Urate (MSU)-Induced Peritonitis in Mice
This protocol details a robust in vivo model of acute, NLRP3-dependent inflammation resembling a gout flare, which is ideal for evaluating the efficacy of NLRP3 inhibitors.
Workflow Diagram
Materials:
-
8-12 week old C57BL/6 mice
-
Monosodium urate (MSU) crystals, sterile
-
This compound
-
Sterile PBS (Phosphate-Buffered Saline)
-
Vehicle for inhibitor administration (e.g., PBS)
-
ELISA kit for murine IL-1β
-
Flow cytometry antibodies for neutrophils (e.g., anti-Ly-6G)
Procedure:
-
Animal Grouping: Randomly assign mice to treatment groups (e.g., Vehicle + PBS, Vehicle + MSU, this compound + MSU). A typical group size is 5-7 mice.
-
Inhibitor Administration: Administer this compound (e.g., 10-20 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Induction of Peritonitis: One hour after inhibitor administration, inject 1-3 mg of sterile MSU crystals resuspended in 0.3-0.5 mL of sterile PBS intraperitoneally into each mouse. Control mice should receive an i.p. injection of sterile PBS only.
-
Sample Collection: Euthanize the mice 4-6 hours after the MSU injection. Perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity, gently massaging the abdomen, and then collecting the fluid.
-
Analysis:
-
Cellular Infiltration: Centrifuge a small aliquot of the lavage fluid to pellet the cells. Resuspend the cells and stain with fluorescently-labeled antibodies (e.g., anti-Ly-6G) to quantify the number of neutrophils via flow cytometry.
-
Cytokine Analysis: Centrifuge the remaining lavage fluid to remove cells. Use the cell-free supernatant to measure the concentration of IL-1β by ELISA.
-
-
Data Interpretation: Compare the levels of IL-1β and neutrophil counts in the peritoneal lavage fluid between the vehicle-treated and this compound-treated groups to determine the in vivo efficacy of the inhibitor.
Disclaimer: this compound is a representative name for a selective NLRP3 inhibitor. The protocols and data provided are based on the well-established NLRP3 inhibitor, MCC950, and should be adapted and optimized for any new chemical entity. All animal experiments must be conducted in accordance with approved institutional guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Representative NPP3 Inhibitor (Npp3-IN-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (NPP3), also known as CD203c, is a transmembrane enzyme that plays a crucial role in regulating extracellular nucleotide metabolism. By hydrolyzing adenosine triphosphate (ATP) and other nucleotides, NPP3 contributes to the production of adenosine, a potent immunosuppressive molecule, in the tumor microenvironment and at sites of inflammation.[1][2] This positions NPP3 as a promising therapeutic target for cancer immunotherapy and other diseases where modulation of purinergic signaling is desired.[1]
These application notes provide detailed protocols and dosage guidelines for a representative potent and selective NPP3 inhibitor, herein referred to as Npp3-IN-1 , based on published data for similar compounds. The provided concentrations and methodologies are intended to serve as a starting point for researchers to design and execute their own experiments.
Data Presentation
The following tables summarize the typical quantitative data for a potent and selective NPP3 inhibitor.
Table 1: Biochemical Potency of this compound
| Parameter | Value | Assay Conditions |
| K_i_ | 53.7 nM | Recombinant human NPP3, natural substrate (ATP), pH 7.4, 37°C.[1][2] |
| IC | 117 nM | Recombinant human NPP3, artificial substrate (p-Nph-5′-TMP), pH 9.0, 37°C. |
Note: A discrepancy in potency is often observed when using artificial versus natural substrates. It is recommended to confirm activity against the natural substrate, ATP.
Table 2: Cellular Activity of a Representative NPP3 Inhibitor
| Parameter | Value | Cell Line | Assay Readout |
| IC | 200 nM | HT29 (human colon cancer cell line) | Inhibition of endogenous NPP3 activity using a fluorogenic substrate. |
| Effective Concentration Range | 100 nM - 1 µM | Various cancer cell lines | Functional assays (e.g., inhibition of adenosine production, restoration of ATP levels). |
Signaling Pathway
Experimental Protocols
Protocol 1: In Vitro NPP3 Inhibition Assay (Colorimetric)
This protocol describes a high-throughput screening method using an artificial substrate, p-nitrophenyl-5′-thymidine monophosphate (p-Nph-5′-TMP), which produces a yellow color upon hydrolysis that can be measured spectrophotometrically.
Materials:
-
Recombinant human NPP3 enzyme
-
This compound (or other test compounds) dissolved in DMSO
-
p-Nph-5′-TMP substrate
-
Assay buffer (e.g., Tris-HCl, pH 9.0, containing CaCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. A final concentration range of 1 nM to 100 µM is recommended for initial IC
50determination. Include a DMSO vehicle control. -
Add 10 µL of each inhibitor dilution to the wells of a 96-well plate.
-
Add 80 µL of assay buffer containing the NPP3 enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the p-Nph-5′-TMP substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC
50value by fitting the data to a dose-response curve.
Protocol 2: In Vitro NPP3 Inhibition Assay (Natural Substrate)
This protocol uses the natural substrate ATP and measures the production of AMP via capillary electrophoresis (CE). This method is more physiologically relevant for determining the inhibitory constant (K_i_).
Materials:
-
Recombinant human NPP3 enzyme
-
This compound dissolved in DMSO
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 2 mM CaCl₂)
-
Capillary electrophoresis system with UV detection
-
Microcentrifuge tubes
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP (at a concentration close to its K_m_, e.g., 20-400 µM), and varying concentrations of this compound (e.g., 0.03–100 µM).
-
Add the NPP3 enzyme to initiate the reaction. The final reaction volume is typically 100 µL.
-
Incubate the reaction at 37°C for a set time (e.g., 4 hours), ensuring the reaction stays within the linear range.
-
Stop the reaction by heat inactivation (e.g., 90°C for 3 minutes).
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by capillary electrophoresis to separate and quantify the amount of AMP produced. Detection is typically performed by UV absorption at 260 nm.
-
Calculate the K_i_ value from the IC
50value using the Cheng-Prusoff equation.
Protocol 3: Cell-Based NPP3 Activity Assay
This protocol measures the activity of NPP3 on the surface of live cells using a fluorogenic substrate. Commercially available kits, such as the ENPP1/ENPP3 Cell-Based Activity Assay Kit, provide a streamlined workflow.
Materials:
-
Cells expressing NPP3 (e.g., HT29, or other cancer cell lines)
-
This compound dissolved in DMSO
-
ENPP1/ENPP3 Cell-Based Activity Assay Kit (or a suitable fluorogenic substrate like TG-mAMP)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and culture overnight to allow for adherence.
-
The next day, remove the culture medium and wash the cells with assay buffer.
-
Add assay buffer containing various concentrations of this compound to the cells. Include a vehicle control.
-
Pre-incubate at 37°C for 30 minutes.
-
Add the fluorogenic substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light, for the time recommended by the kit manufacturer (e.g., 30-60 minutes).
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Tokyo Green™).
-
Determine the IC
50value by plotting the fluorescence intensity against the inhibitor concentration.
Experimental Workflow
References
- 1. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Npp3-IN-1 in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatse/phosphodiesterase 3 (ENPP3), also known as CD203c, is a transmembrane enzyme that plays a critical role in the tumor microenvironment (TME) by hydrolyzing extracellular nucleotides like adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (cGAMP).[1][2][3] Overexpression of ENPP3 in various cancers, including renal cell carcinoma and colon cancer, is associated with poor prognosis.[2][4] By degrading ATP and cGAMP, ENPP3 contributes to an immunosuppressive TME through two primary mechanisms: the production of immunosuppressive adenosine and the dampening of the cGAS-STING pathway, a key innate immune signaling cascade.
Npp3-IN-1 is a potent and selective inhibitor of ENPP3. By blocking the enzymatic activity of ENPP3, this compound aims to reverse the immunosuppressive effects within the TME, thereby enhancing the efficacy of immunotherapies, such as immune checkpoint inhibitors (ICIs). This application note provides an overview of the preclinical rationale, quantitative data for representative ENPP3 inhibitors, and detailed experimental protocols for evaluating the combination of this compound with immunotherapy.
Mechanism of Action: A Dual Approach to Activating Anti-Tumor Immunity
The combination of an ENPP3 inhibitor like this compound with an immune checkpoint inhibitor, such as an anti-PD-1 antibody, offers a synergistic strategy to enhance anti-tumor immunity.
-
This compound: By inhibiting ENPP3, this compound prevents the hydrolysis of extracellular ATP and cGAMP. The accumulation of ATP can directly stimulate immune cells through P2 receptors, while the preservation of cGAMP activates the STING pathway in tumor-infiltrating dendritic cells. STING activation leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for the recruitment and activation of cytotoxic T lymphocytes (CTLs) into the tumor. This process can effectively turn immunologically "cold" tumors into "hot" tumors that are more susceptible to immunotherapy.
-
Immune Checkpoint Inhibitors (e.g., anti-PD-1): These antibodies block the interaction between inhibitory receptors like PD-1 on T cells and their ligands (e.g., PD-L1) on tumor cells. This blockade releases the "brakes" on T cells, enabling them to recognize and attack cancer cells more effectively.
The complementary mechanisms of action are depicted in the signaling pathway diagram below.
Caption: Signaling pathway of this compound and anti-PD-1 combination therapy.
Quantitative Data
While specific in vivo efficacy data for this compound in combination with immunotherapy is not publicly available, the following tables summarize representative data for other potent ENPP1/3 inhibitors, demonstrating the potential of this therapeutic strategy.
Table 1: In Vitro Potency of Representative ENPP3 Inhibitors
| Compound | Target | Assay Substrate | IC50 / Ki | Reference |
| Compound 1 | Human NPP3 | p-Nph-5′-TMP | Ki = 0.117 µM | |
| Compound 1 | Human NPP3 | ATP | Ki = 1.11 µM | |
| QS1 | Human ENPP1 | p-NP-TMP | IC50 = 0.9 nM | |
| ISM5939 | Human ENPP1 | Not Specified | IC50 < 10 nM |
Table 2: In Vivo Efficacy of Representative ENPP1 Inhibitors in Combination with Anti-PD-1/PD-L1 in Syngeneic Mouse Models
| Inhibitor | Cancer Model | Monotherapy Efficacy (TGI) | Combination Agent | Combination Efficacy (TGI) | Reference |
| ISM5939 | MC38 Colon Carcinoma | 67% | Anti-PD-L1 | Tumor-free animals observed | |
| ISM5939 | MC38 Colon Carcinoma | Dose-dependent | Anti-PD-1 | Synergistic tumor growth inhibition | |
| STF-1623 | Multiple Models | Effective tumor suppression | Anti-PD-L1 | Synergistic slowing of tumor growth |
TGI: Tumor Growth Inhibition
Experimental Protocols
ENPP3 Inhibition Assay (Biochemical)
This protocol describes a method to determine the in vitro potency (IC50) of this compound against recombinant human ENPP3.
Caption: Workflow for a biochemical ENPP3 inhibition assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris, 5 mM MgCl₂, 1 mM ZnCl₂, 0.01% Triton X-100, pH 7.5.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.
-
Dilute recombinant human ENPP3 enzyme to the desired concentration in assay buffer.
-
Prepare the substrate solution (e.g., ATP or cGAMP) in assay buffer.
-
-
Assay Procedure:
-
Add this compound dilutions or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the diluted ENPP3 enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding an equal volume of a stop solution containing EDTA.
-
-
Detection and Analysis:
-
Detect the amount of product (e.g., AMP or GMP) formed using a commercially available detection kit (e.g., Transcreener® AMP²/GMP² Assay).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in an immunocompetent mouse model.
Caption: Experimental workflow for an in vivo combination therapy study.
Methodology:
-
Animal Model and Tumor Implantation:
-
Use 6-8 week old immunocompetent mice (e.g., C57BL/6 for MC38 tumors).
-
Subcutaneously inject 0.5-1 x 10⁶ syngeneic tumor cells (e.g., MC38 colon adenocarcinoma) into the flank of each mouse.
-
-
Treatment Groups and Administration:
-
Once tumors reach an average volume of 80-120 mm³, randomize mice into four groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., administered orally, daily)
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week)
-
Group 4: this compound + Anti-PD-1 antibody
-
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
The primary endpoint is tumor growth inhibition (TGI). Survival can be a secondary endpoint.
-
-
Tumor Microenvironment Analysis (Optional):
-
At the end of the study, tumors can be excised, dissociated into single-cell suspensions, and analyzed by flow cytometry.
-
Stain for immune cell markers to quantify the infiltration of CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells, and natural killer cells.
-
Conclusion
The inhibition of ENPP3 with this compound represents a promising strategy to enhance the efficacy of cancer immunotherapy. By preventing the degradation of key immune-stimulatory molecules in the tumor microenvironment, this compound can help to overcome immune resistance and promote a robust anti-tumor immune response when combined with immune checkpoint inhibitors. The protocols provided herein offer a framework for the preclinical evaluation of this novel combination therapy. Further investigation into the specific in vivo efficacy and pharmacodynamic effects of this compound is warranted to advance this therapeutic approach towards clinical application.
References
Application Notes and Protocols for Npp3-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of Npp3-IN-1, a selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), in high-throughput screening (HTS) assays.
Introduction
Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), also known as CD203c, is a transmembrane enzyme that hydrolyzes extracellular nucleotides, such as ATP, to produce nucleoside monophosphates (e.g., AMP).[1][2] This enzymatic activity is a key step in the generation of adenosine, an immunosuppressive signaling molecule, in the tumor microenvironment.[1] Elevated ENPP3 expression is associated with several cancers, including renal and colon carcinomas, making it a promising target for cancer immunotherapy.[1][3] this compound is a potent and selective inhibitor of ENPP3, demonstrating significant anti-tumor activities. These application notes describe methodologies for utilizing this compound in HTS campaigns to identify novel ENPP3 inhibitors.
Mechanism of Action and Signaling Pathway
ENPP3, in concert with ecto-5'-nucleotidase (CD73), contributes to an immunosuppressive tumor microenvironment by converting ATP to adenosine. Adenosine then signals through A2A and A2B receptors on immune cells, dampening the anti-tumor immune response. Inhibition of ENPP3 by this compound blocks the production of AMP, thereby reducing the downstream synthesis of adenosine and promoting anti-tumor immunity.
Caption: ENPP3 Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following table summarizes the inhibitory potency of this compound against ENPP3 and its selectivity over the related enzyme, ENPP1.
| Compound | Target | IC50 (µM) | Selectivity (over ENPP1) | Reference |
| This compound (ENPP3 Inhibitor 1) | ENPP3 | 0.15 | ~276-fold | |
| ENPP1 | 41.4 |
High-Throughput Screening Protocols
Several assay formats are suitable for HTS of ENPP3 inhibitors. Below are detailed protocols for three common methods. This compound can be used as a positive control inhibitor in these assays.
Transcreener® AMP²/GMP² Fluorescence Polarization (FP) Assay
This is a robust, HTS-compatible biochemical assay that directly measures the AMP produced by ENPP3. The assay is based on a competitive immunoassay format.
Experimental Workflow:
References
- 1. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comparative Analysis of NPP3 Inhibition Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (NPP3)
Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (NPP3), also known as CD203c or ENPP3, is a type II transmembrane ectoenzyme critical in regulating extracellular nucleotide metabolism.[1][2] NPP3 hydrolyzes extracellular adenosine triphosphate (ATP) and other nucleotides to produce adenosine monophosphate (AMP), thereby modulating purinergic signaling pathways that are crucial for cell growth, differentiation, and apoptosis.[3] By depleting pro-inflammatory extracellular ATP and increasing the substrate for the generation of immunosuppressive adenosine, NPP3 plays a significant role in various physiological and pathological processes, including allergic inflammation and cancer.[4][5] Overexpression of NPP3 is associated with several cancers, such as renal cell carcinoma, making it an attractive therapeutic target.
Two primary strategies are employed to investigate and inhibit NPP3 function in a research setting:
-
Lentiviral shRNA Knockdown: A genetic method that provides stable, long-term suppression of NPP3 expression by degrading its messenger RNA (mRNA).
-
Npp3-IN-1 Treatment: A pharmacological approach using a small molecule inhibitor to achieve acute and direct blockade of the NPP3 enzyme's catalytic activity.
This document provides a detailed comparison of these two methodologies, complete with quantitative data, experimental protocols, and visualizations to guide researchers in selecting the optimal approach for their specific experimental goals.
Comparative Analysis: Genetic Knockdown vs. Pharmacological Inhibition
While both techniques aim to reduce NPP3 activity, they operate via fundamentally different mechanisms, each presenting distinct advantages and limitations. Lentiviral shRNA knockdown results in the physical depletion of the NPP3 protein, abrogating both its catalytic and any potential non-catalytic scaffolding functions. In contrast, a small molecule inhibitor like this compound specifically blocks the enzyme's active site, leaving the protein scaffold intact, which could still participate in protein-protein interactions.
The choice between these methods depends heavily on the scientific question. shRNA is ideal for creating stable cellular models to study the long-term consequences of NPP3 loss. Small molecule inhibitors are better suited for investigating the acute effects of blocking NPP3's enzymatic function, offering temporal control that mimics pharmacological drug action.
Data Presentation: Quantitative Comparison
The following tables summarize the key characteristics and quantitative parameters of each method to facilitate a direct comparison.
Table 1: Qualitative Comparison of NPP3 Inhibition Methodologies
| Feature | Lentiviral shRNA Knockdown | This compound Treatment (Small Molecule Inhibitor) |
| Mechanism | RNA interference-mediated degradation of NPP3 mRNA, preventing protein synthesis. | Competitive or allosteric binding to the NPP3 protein, directly blocking its enzymatic active site. |
| Nature of Effect | Protein depletion (loss of catalytic and scaffolding functions). | Inhibition of catalytic activity only; the protein remains present. |
| Time Scale | Long-term, stable suppression after an initial selection period (days to weeks). | Acute, rapid, and often reversible inhibition (minutes to hours). |
| Key Advantage | Enables creation of stable cell lines for chronic loss-of-function studies. | High temporal control; mimics a therapeutic intervention and allows for acute studies. |
| Primary Limitation | Potential for off-target gene silencing and cellular machinery saturation. | Potential for off-target binding to other proteins (e.g., other NPPs, Carbonic Anhydrases). |
| Required Control | Non-targeting (scrambled) shRNA control. | Vehicle control (e.g., DMSO). |
Table 2: Quantitative Efficacy and Specificity
| Parameter | Lentiviral shRNA Knockdown | This compound Treatment (Example: Compound 23) |
| Target | NPP3 mRNA | NPP3 Protein |
| Typical Efficacy | >75-90% reduction in mRNA/protein expression. | Kᵢ: 53.7 nM vs. ATP (natural substrate). |
| Known Off-Targets | Genes with partial sequence homology to the shRNA sequence. | Can exhibit ancillary inhibition of other zinc-metalloenzymes, such as Carbonic Anhydrase II (CA-II, Kᵢ: 74.7 nM) and Carbonic Anhydrase IX (CA-IX, Kᵢ: 20.3 nM). |
| Validation Method | qRT-PCR (mRNA levels), Western Blot (protein levels). | In vitro enzyme activity assays, cellular thermal shift assays (CETSA), analysis of downstream substrate/product levels (e.g., ATP/AMP). |
Visualized Signaling Pathways and Workflows
Signaling Pathway
// Edges ATP -> NPP3 [label="Hydrolysis"]; NPP3 -> AMP; ATP -> P2R [label="Activation"]; P2R -> ProInflammatory; AMP -> CD73 [label="Hydrolysis"]; CD73 -> ADO; ADO -> ADOR [label="Activation"]; ADOR -> Immunosuppressive;
// Inhibition representation shRNA [label="shRNA\n(No Protein)", shape=octagon, fillcolor="#FFFFFF", color="#4285F4", style=dashed]; Inhibitor [label="this compound\n(Blocked Activity)", shape=octagon, fillcolor="#FFFFFF", color="#4285F4", style=dashed];
shRNA -> NPP3 [edge_source_port=e, edge_target_port=w, arrowhead=tee, color="#4285F4", style=dashed, penwidth=2, label="Prevents Synthesis"]; Inhibitor -> NPP3 [edge_source_port=e, edge_target_port=s, arrowhead=tee, color="#4285F4", style=dashed, penwidth=2, label="Blocks Catalysis"]; }
Caption: NPP3's role in purinergic signaling and points of intervention.
Experimental Workflows
Caption: Workflow for generating NPP3 knockdown cells via lentiviral shRNA.
Caption: Workflow for acute inhibition of NPP3 using this compound.
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of NPP3
This protocol provides a framework for creating stable NPP3 knockdown cell lines.
Materials:
-
HEK293T cells for virus packaging
-
Lentiviral vector with antibiotic resistance (e.g., pLKO.1-puro)
-
Validated NPP3-targeting shRNA and scrambled non-targeting control shRNA sequences
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Target cells for knockdown
-
Puromycin or other selection antibiotic
-
Reagents for qRT-PCR and Western Blotting
Procedure:
-
Vector Preparation: Clone the NPP3-targeting shRNA and scrambled control shRNA oligonucleotides into the lentiviral vector according to the manufacturer's protocol. Sequence-verify the constructs.
-
Lentivirus Production: a. Day 1: Seed HEK293T cells to be 70-80% confluent on the day of transfection. b. Day 2: Co-transfect the HEK293T cells with the shRNA-containing lentiviral vector and the packaging plasmids using a suitable transfection reagent. c. Day 3: Replace the medium 12-18 hours post-transfection. d. Day 4-5: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool, centrifuge to remove cell debris, and filter through a 0.45 µm filter. Viral particles can be concentrated and titrated for accurate multiplicity of infection (MOI).
-
Transduction of Target Cells: a. Day 1: Seed target cells to be 50-60% confluent on the day of transduction. b. Day 2: Remove the medium and replace it with fresh medium containing the lentiviral particles at the desired MOI.
-
Selection of Stable Cells: a. 48-72 hours post-transduction, begin selection by replacing the medium with fresh medium containing the appropriate concentration of puromycin. b. Replace the selective medium every 2-3 days until non-transduced control cells are eliminated.
-
Validation of Knockdown: a. Expand the resistant cell population. b. qRT-PCR: Isolate total RNA and perform quantitative reverse transcription PCR to measure NPP3 mRNA levels relative to the scrambled control and a housekeeping gene. c. Western Blot: Prepare total cell lysates and perform Western blotting to assess the reduction in NPP3 protein levels compared to controls.
Protocol 2: Pharmacological Inhibition with this compound
This protocol outlines the acute inhibition of NPP3's enzymatic activity.
Materials:
-
This compound inhibitor
-
Vehicle (e.g., sterile DMSO)
-
Target cells
-
Cell culture plates and reagents
-
Reagents for the desired downstream assay (e.g., ATP measurement kit, Western blot for signaling pathways)
Procedure:
-
Reagent Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Store in aliquots at -20°C or -80°C.
-
Determination of Optimal Concentration (IC50): a. Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line and assay. b. Seed cells and treat with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a fixed time. c. Measure NPP3 activity or a relevant downstream marker to generate a dose-response curve and calculate the IC50.
-
Cell Treatment: a. Seed target cells in the appropriate culture plate for your downstream analysis. Allow cells to adhere and reach the desired confluency. b. Prepare working solutions of this compound and a vehicle control by diluting the stock solution in a culture medium. The final DMSO concentration should typically be ≤0.1% to avoid solvent toxicity. c. Aspirate the old medium and add the medium containing this compound or vehicle control. d. Incubate for the desired duration (e.g., 1-24 hours), depending on the experimental question.
-
Downstream Analysis: a. Following incubation, harvest cells for analysis. b. Enzyme Activity: Measure the hydrolysis of extracellular ATP in the medium. c. Signaling Pathway Analysis: Lyse cells and perform Western blotting to analyze the phosphorylation status or expression of proteins in pathways modulated by NPP3. d. Functional Assays: Perform cell migration, proliferation, or apoptosis assays as relevant to your hypothesis.
Conclusion and Key Recommendations
The decision between using lentiviral shRNA knockdown and a small molecule inhibitor for NPP3 is contingent on the research objective.
-
For studying the long-term consequences of NPP3 loss and its role in stable cellular phenotypes, lentiviral shRNA knockdown is the preferred method.
-
For investigating the acute role of NPP3's catalytic activity or for studies where temporal control is critical, the this compound inhibitor is more suitable.
References
- 1. genecards.org [genecards.org]
- 2. ENPP3 - Wikipedia [en.wikipedia.org]
- 3. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Npp3-IN-1 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as NPP3 or CD203c, is a transmembrane enzyme that plays a crucial role in regulating extracellular nucleotide concentrations. By hydrolyzing ATP and other nucleotides to produce adenosine monophosphate (AMP), ENPP3 contributes to an immunosuppressive tumor microenvironment.[1] Elevated expression of ENPP3 has been observed in several cancers, including renal cell carcinoma (RCC), colon cancer, and hepatocellular carcinoma, making it a compelling target for cancer immunotherapy.[2][3][4]
This document provides detailed application notes and representative protocols for the use of potent ENPP3 inhibitors in preclinical animal models, with a focus on a compound analogous to "Npp3-IN-1," specifically 2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide (henceforth referred to as Compound 23), a highly potent and selective small molecule inhibitor of ENPP3. Due to the limited availability of published in vivo data for this specific compound, the experimental protocols provided are based on established methodologies for evaluating small molecule inhibitors in preclinical cancer models.
Mechanism of Action and Signaling Pathway
ENPP3 is a key enzyme in the purinergic signaling pathway within the tumor microenvironment. It hydrolyzes extracellular ATP, which would otherwise activate immunostimulatory P2 receptors on immune cells. The product of this hydrolysis, AMP, is subsequently converted to the immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73). Adenosine then binds to A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor activity.
By inhibiting ENPP3, this compound is expected to increase the concentration of extracellular ATP and decrease the production of immunosuppressive adenosine. This shift in the tumor microenvironment can lead to enhanced anti-tumor immunity. Additionally, Compound 23 has been shown to exhibit ancillary inhibition of carbonic anhydrases II and IX, which are also implicated in cancer progression.
Caption: ENPP3 signaling pathway and the mechanism of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of Compound 23 and other relevant ENPP3 inhibitors.
Table 1: In Vitro Potency of ENPP3 Inhibitors
| Compound Name/Identifier | Target | IC50 / Ki (nM) | Assay Substrate | Reference |
| Compound 23 | Human ENPP3 | Ki = 53.7 | ATP | |
| Compound 1 | Human ENPP3 | Ki = 117 | p-Nph-5′-TMP | |
| ENPP3 Inhibitor 1 | ENPP3 | IC50 = 150 | Not Specified | |
| Enpp-1/3-IN-1 (Compound 5j) | Human ENPP3 | IC50 = 620 | Not Specified |
Table 2: Selectivity Profile of Compound 23
| Enzyme | Inhibition (Ki, nM) | Reference |
| ENPP3 | 53.7 | |
| ENPP1 | > 10,000 | |
| Carbonic Anhydrase II (CA-II) | 74.7 | |
| Carbonic Anhydrase IX (CA-IX) | 20.3 |
Preclinical Experimental Protocols
The following are representative protocols for evaluating the in vivo efficacy of an this compound analog, such as Compound 23, in a preclinical setting. These protocols should be adapted and optimized for specific experimental goals.
Animal Models
The choice of animal model is critical for the successful evaluation of an ENPP3 inhibitor. Given that ENPP3 is highly expressed in renal cell carcinoma, xenograft or syngeneic models of this cancer are highly relevant.
-
Syngeneic Models: For studying the immunomodulatory effects of ENPP3 inhibition, immunocompetent mouse models are essential. The RENCA (murine renal adenocarcinoma) cell line implanted in BALB/c mice is a commonly used syngeneic model for RCC.
-
Xenograft Models: For initial efficacy and tolerability studies, human cancer cell lines with high ENPP3 expression (e.g., A498, 786-O for RCC) can be implanted into immunodeficient mice (e.g., NOD/SCID or NSG). Patient-derived xenograft (PDX) models of RCC can also provide a more clinically relevant system.
Formulation and Administration
As Compound 23 is a sulfonamide-based small molecule, a formulation suitable for oral or parenteral administration in rodents is required.
-
Vehicle Preparation: A common vehicle for sulfonamide-based compounds for in vivo use is a mixture of DMSO, PEG300, Tween 80, and saline. A typical composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Drug Preparation (for a 5 mg/mL solution):
-
Weigh the required amount of the ENPP3 inhibitor.
-
In a sterile container, dissolve the compound in the calculated volume of DMSO.
-
Add PEG300 and Tween 80 and mix thoroughly until the solution is clear.
-
Add the sterile saline and mix to achieve a homogenous solution.
-
It is recommended to prepare the formulation fresh daily.
-
-
Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection) should be determined based on the pharmacokinetic properties of the compound.
In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study.
Caption: General workflow for an in vivo efficacy study of this compound.
Detailed Protocol for Efficacy Study in a Syngeneic Mouse Model
-
Animal and Cell Line:
-
Use 6-8 week old female BALB/c mice.
-
Culture RENCA cells in appropriate media.
-
-
Tumor Implantation:
-
Harvest RENCA cells and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 25 mg/kg, daily oral gavage)
-
Group 3: Positive control (e.g., anti-PD-1 antibody)
-
Group 4: this compound in combination with anti-PD-1 antibody
-
-
Treat animals for a predetermined period (e.g., 14-21 days).
-
-
Efficacy Assessment:
-
Measure tumor volume 2-3 times per week using the formula: (Length x Width²) / 2.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize mice and collect tumors, spleens, and blood for further analysis.
-
Pharmacodynamic and Immune Monitoring
To understand the biological effects of this compound in vivo, the following assessments can be performed on collected tissues:
-
Flow Cytometry: Analyze immune cell populations within the tumor and spleen (e.g., CD4+ T cells, CD8+ T cells, NK cells, regulatory T cells).
-
Immunohistochemistry (IHC): Stain tumor sections for immune cell markers (e.g., CD8, FoxP3) to assess immune cell infiltration.
-
Cytokine Analysis: Measure cytokine levels (e.g., IFN-γ, TNF-α) in tumor lysates or serum using ELISA or multiplex assays.
-
Metabolite Analysis: Use mass spectrometry to measure the levels of ATP, AMP, and adenosine in the tumor interstitial fluid to confirm the mechanism of action.
Logical Diagram for Dose-Dependent Efficacy
The expected outcome of a dose-ranging study is a dose-dependent inhibition of tumor growth.
Caption: Logical flow of the dose-dependent efficacy of this compound.
Conclusion
Inhibition of ENPP3 with potent small molecules like this compound (represented by Compound 23) is a promising strategy for cancer immunotherapy. The provided protocols and data offer a foundational framework for designing and executing preclinical in vivo studies to evaluate the efficacy and mechanism of action of such inhibitors. Careful selection of animal models and robust pharmacodynamic analyses will be crucial for advancing these promising therapeutic agents toward clinical development.
References
- 1. Frontiers | Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics [frontiersin.org]
- 2. Establishing a human renal cell carcinoma tumorgraft platform for preclinical drug testing | Semantic Scholar [semanticscholar.org]
- 3. Restricted [jnjmedicalconnect.com]
- 4. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Npp3-IN-1 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Npp3-IN-1, a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase-3 (NPP3). This guide is intended for researchers, scientists, and drug development professionals to facilitate smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase-3 (NPP3).[1] NPP3 is a transmembrane enzyme that hydrolyzes extracellular nucleotides, playing a role in purinergic signaling. By inhibiting NPP3, this compound can modulate these signaling pathways, which are implicated in various physiological and pathological processes, including cancer.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid powder at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C and is stable for up to six months. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: In which solvents is this compound soluble?
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with this compound, providing potential causes and solutions.
Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer or Media
Symptoms:
-
Visible particulate matter or cloudiness in the final experimental solution.
-
Inconsistent or lower-than-expected biological activity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | The inherent solubility of this compound in aqueous solutions is likely low. |
| Incorrect Solvent for Stock Solution | The initial stock solution was not prepared in an appropriate organic solvent. |
| High Final Concentration | The final concentration of this compound in the aqueous solution exceeds its solubility limit. |
| pH of the Buffer | The pH of the aqueous buffer may not be optimal for this compound solubility. |
| Presence of Other Components | Components in the cell culture media or buffer (e.g., proteins, salts) may reduce the solubility of the compound.[3] |
Experimental Protocol: Assessing and Improving this compound Solubility
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Ensure the compound is fully dissolved by vortexing and gentle warming if necessary.
-
-
Serial Dilution:
-
Perform serial dilutions of the DMSO stock solution into your aqueous experimental buffer or media.
-
Visually inspect each dilution for any signs of precipitation immediately after dilution and after a short incubation period (e.g., 30 minutes) at the experimental temperature.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear is the maximum working concentration under those conditions.
-
-
Solubilizing Agents (Optional):
-
If higher concentrations are required, consider the addition of solubilizing agents such as Pluronic F-68 (0.01-0.1%) or Cremophor EL (0.1-0.5%) to the aqueous buffer. Note that these agents may have their own biological effects and should be tested in appropriate vehicle controls.
-
Issue 2: Inconsistent or No Inhibitory Activity Observed
Symptoms:
-
Lack of dose-dependent inhibition of NPP3 activity.
-
High variability between experimental replicates.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Degradation | The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. |
| Precipitation in Assay | The compound may have precipitated out of the solution at the final assay concentration. |
| Incorrect Assay Conditions | The assay conditions (e.g., pH, substrate concentration, enzyme concentration) may not be optimal. |
| Cell Permeability Issues (for cell-based assays) | This compound may have poor cell permeability, preventing it from reaching its intracellular target if applicable. |
Experimental Protocol: Verifying this compound Activity and Troubleshooting Inconsistent Results
-
Prepare Fresh Stock Solution:
-
Always prepare a fresh dilution from a properly stored, aliquoted stock solution for each experiment to rule out degradation.
-
-
Confirm Solubility:
-
Before conducting the activity assay, visually confirm that this compound is fully dissolved in the final assay buffer at all tested concentrations.
-
-
Control Experiments:
-
Include a positive control inhibitor of NPP3 (if available) to ensure the assay is performing as expected.
-
Run a vehicle control (e.g., DMSO at the same final concentration as in the this compound treated samples) to account for any solvent effects.
-
-
Optimize Assay Conditions:
-
Review the literature for established NPP3 activity assay protocols.[4]
-
Ensure the substrate concentration is appropriate (typically at or below the Km for competitive inhibitors).
-
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | NPP3 | [1] |
| IC50 (NPP3) | 0.24 µM | |
| IC50 (NPP1) | 1.37 µM | |
| Recommended Powder Storage | -20°C (3 years) | General Vendor Recommendation |
| Recommended Solution Storage | -80°C (6 months) | General Vendor Recommendation |
Table 2: Troubleshooting Summary for this compound Precipitation
| Symptom | Probable Cause | Recommended Action |
| Cloudiness in solution | Exceeding aqueous solubility limit | Lower the final concentration or use a solubilizing agent. |
| No biological effect | Compound precipitation or degradation | Prepare fresh dilutions and confirm solubility; use aliquoted stocks. |
| Inconsistent results | Partial precipitation or compound instability | Ensure complete dissolution at each dilution step; minimize freeze-thaw cycles. |
Visualizations
Caption: Simplified signaling pathway of NPP3 and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PMC [pmc.ncbi.nlm.nih.gov]
Npp3-IN-1 experimental variability and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the experimental use of Npp3-IN-1, a selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3).[1][2] ENPP3 is a membrane-bound enzyme that hydrolyzes extracellular nucleotides, such as ATP, to generate AMP and pyrophosphate.[3] By inhibiting ENPP3, this compound blocks this hydrolysis, leading to an accumulation of extracellular ATP. This modulation of purinergic signaling can impact various cellular processes, including cell proliferation, differentiation, and apoptosis, and is of interest in cancer and immunology research.[3][4]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits selectivity for ENPP3 over other related enzymes, such as ENPP1. The reported IC50 values are 0.24 µM for ENPP3 and 1.37 µM for ENPP1. While this indicates a favorable selectivity window, it is crucial to consider potential off-target effects, especially at higher concentrations.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is typically dissolved in a non-aqueous solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.
Q4: What are the potential applications of this compound in research?
A4: Given the role of ENPP3 in various pathological conditions, this compound is a valuable tool for investigating the therapeutic potential of ENPP3 inhibition. Key research areas include:
-
Oncology: ENPP3 is overexpressed in several cancers, including renal cell carcinoma and colon cancer. This compound can be used to explore the anti-tumor effects of inhibiting ENPP3, which may sensitize cancer cells to chemotherapy.
-
Immunology and Inflammation: ENPP3 is expressed on immune cells like basophils and mast cells and is involved in regulating allergic responses. This compound can be used to study the impact of ENPP3 inhibition on inflammatory and autoimmune conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect in cell-based assays | Poor cell permeability: The compound may not be efficiently entering the cells. | While ENPP3 is an ectoenzyme, cellular health and indirect intracellular effects are important. Ensure the use of appropriate controls to verify cell viability. For ectoenzyme targets, direct measurement of extracellular ATP levels can confirm target engagement. |
| Inhibitor degradation: The compound may be unstable in the cell culture medium over the course of the experiment. | Reduce the incubation time or replenish the medium with fresh inhibitor during the experiment. | |
| Low ENPP3 expression in the cell line: The target enzyme may not be present at sufficient levels to elicit a measurable response. | Confirm ENPP3 expression in your cell line of choice using techniques such as Western blot, qPCR, or flow cytometry. | |
| Inconsistent results between experiments | Inhibitor precipitation: this compound, like many small molecules, may have limited solubility in aqueous buffers, leading to precipitation and variable effective concentrations. | Prepare fresh dilutions from a DMSO stock for each experiment. Visually inspect the media for any signs of precipitation after adding the inhibitor. Consider a brief sonication of the stock solution before dilution. |
| Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. | Standardize all cell culture parameters and ensure consistent protocols are followed for each experiment. | |
| Discrepancy between biochemical IC50 and cellular EC50 | Presence of ATP in cell culture media: The high concentration of ATP in cell culture media can compete with this compound for binding to ENPP3, leading to a higher apparent EC50 in cellular assays. | This is an expected phenomenon for competitive inhibitors. Report both the biochemical and cellular potency values. |
| Off-target effects: At higher concentrations, the inhibitor may be interacting with other cellular targets, leading to a complex biological response. | Perform dose-response experiments and use the lowest effective concentration. Consider using a structurally unrelated ENPP3 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| ENPP3 | 0.24 |
| ENPP1 | 1.37 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound with a molecular weight of X g/mol , add Y µL of DMSO. (Note: The exact molecular weight should be obtained from the supplier's certificate of analysis to calculate the precise volume of DMSO).
-
Vortex the solution until the compound is completely dissolved. A brief sonication may aid in dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: General Cell-Based Assay for ENPP3 Inhibition
-
Cell Seeding: Plate the cells of interest in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%). Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Endpoint Analysis: Following incubation, assess the desired biological endpoint. This could include:
-
Measurement of Extracellular ATP: Collect the cell culture supernatant and use a commercially available ATP assay kit to measure the ATP concentration. An increase in extracellular ATP in the presence of this compound would indicate target engagement.
-
Cell Viability/Proliferation Assay: Use assays such as MTT, XTT, or CellTiter-Glo to determine the effect of the inhibitor on cell viability.
-
Downstream Signaling Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of proteins in pathways downstream of purinergic signaling, such as Akt or MAPK pathways.
-
Visualizations
References
Common pitfalls in Npp3-IN-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Npp3-IN-1, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-3 (NPP3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-3 (ENPP3 or CD203c). NPP3 is a transmembrane enzyme that hydrolyzes extracellular nucleotides, primarily converting adenosine triphosphate (ATP) to adenosine monophosphate (AMP).[1][2] In the tumor microenvironment, this activity contributes to an immunosuppressive environment by reducing pro-inflammatory ATP and increasing immunosuppressive adenosine.[3] By inhibiting NPP3, this compound blocks this hydrolysis, leading to increased levels of extracellular ATP and reduced adenosine, which can enhance anti-tumor immune responses.[1][3] This makes NPP3 an attractive target for cancer immunotherapy.
Q2: I am having trouble dissolving this compound. What solvents should I use?
A2: Like many small molecule inhibitors that target hydrophobic binding pockets, this compound has low aqueous solubility. It is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For most in vitro experiments, it is recommended to first prepare a high-concentration stock solution in anhydrous DMSO. This stock can then be serially diluted into your aqueous experimental medium. Ensure the final DMSO concentration in your cell-based assays is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: What are the initial signs of potential off-target effects in my experiments?
A3: Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other inhibitors: Using a structurally different inhibitor for NPP3 produces a different or no phenotype.
-
Discrepancy with genetic validation: The phenotype observed with this compound is different from the phenotype observed when NPP3 is knocked down (e.g., using siRNA) or knocked out (using CRISPR-Cas9).
-
High concentration required for effect: The effective concentration of the inhibitor in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki) for NPP3. Inhibitors that are effective in cells only at concentrations >10 μM are more likely to have off-target effects.
-
Unexpected cellular toxicity: The inhibitor causes significant cell death or morphological changes at concentrations where the on-target effect is expected to be specific.
Q4: How should I store this compound stock solutions?
A4: Once dissolved in an organic solvent like DMSO, stock solutions should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability, protected from light and moisture. For long-term storage, amber glass vials or polypropylene tubes that are known to be inert are advisable.
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Media
Q: My this compound precipitates when I dilute my DMSO stock into my cell culture medium or buffer. What is causing this and how can I fix it?
A: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous solution where its solubility is much lower.
Possible Causes and Solutions:
| Possible Cause | Solution | Comments |
| High Final Concentration | The final concentration of this compound in the aqueous medium may be exceeding its solubility limit. | Perform a dose-response experiment to determine the lowest effective concentration. |
| Abrupt Solvent Polarity Change | The rapid change from DMSO to an aqueous environment causes precipitation. | Perform serial dilutions. First, make intermediate dilutions of the DMSO stock in DMSO, and then add the final, most diluted sample to your aqueous medium. |
| Incorrect Buffer pH | The solubility of many inhibitors is pH-dependent. | If this compound has ionizable groups, adjusting the pH of your buffer may increase solubility. This must be compatible with your experimental system. |
| Insufficient Organic Co-solvent | The final percentage of DMSO in the working solution is too low to maintain solubility. | While the goal is to keep DMSO concentration low, for some highly insoluble compounds, a slightly higher concentration (e.g., up to 1%) might be necessary. Always include a vehicle control with the same final DMSO concentration. |
| Use of Solubility Enhancers | The compound requires additional agents to stay in solution. | Consider using low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 in your final medium. For in vivo studies, formulation with excipients like PEG, propylene glycol, or cyclodextrins may be required. Always test for excipient effects on your assay. |
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for addressing this compound precipitation.
Issue 2: Inconsistent Experimental Results or Loss of Activity
Q: I am observing high variability between experiments or a gradual loss of this compound's inhibitory effect. What could be the cause?
A: This often points to issues with compound stability or solution preparation.
Possible Causes and Solutions:
-
Compound Degradation: this compound may be sensitive to light, temperature, or pH. Store stock solutions protected from light and avoid repeated freeze-thaw cycles by using single-use aliquots. If you suspect degradation, you can perform a stability test by analyzing an aliquot of your stock solution over time using HPLC.
-
Improper Thawing: Thaw frozen stock solutions slowly at room temperature and vortex gently to ensure the compound is fully redissolved before use.
-
Inaccurate Pipetting: Due to the high concentration of DMSO stock solutions, small pipetting errors can lead to large variations in the final concentration. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Cell Passage Number: High passage numbers can lead to phenotypic drift in cell lines, which may alter their response to the inhibitor. Use cells with a consistent and low passage number for your experiments.
Issue 3: Unexpected Cellular Toxicity
Q: this compound is causing more cell death than I would expect from inhibiting NPP3. How can I determine if this is an off-target effect?
A: Differentiating on-target from off-target toxicity is crucial.
Decision Tree for Investigating Off-Target Effects
Caption: Decision tree for investigating potential off-target effects.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing solutions for in vitro cell-based assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare High-Concentration Stock Solution (e.g., 10 mM): a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Cap the vial tightly and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes. d. Visually inspect the solution to ensure it is clear and free of precipitates.
-
Storage and Aliquoting: a. Aliquot the stock solution into single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles. b. Store the aliquots at -80°C, protected from light.
-
Prepare Working Solutions: a. Thaw a single aliquot of the stock solution at room temperature. Vortex gently. b. Perform serial dilutions in 100% DMSO to create intermediate stock concentrations. c. For your final working solution, dilute the lowest concentration intermediate stock into your pre-warmed cell culture medium. Add the diluted inhibitor to the medium dropwise while gently swirling to ensure rapid mixing and minimize precipitation. The final DMSO concentration should not exceed 0.5%. d. Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium.
Protocol 2: General Cell-Based NPP3 Activity Assay
This assay measures the activity of NPP3 in live cells by monitoring the hydrolysis of a fluorogenic substrate. A decrease in fluorescence in the presence of this compound indicates inhibition of NPP3.
Workflow for Cell-Based NPP3 Activity Assay
References
- 1. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Npp3-IN-1 and Other ENPP3 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the assessment and mitigation of cytotoxicity associated with Npp3-IN-1 and other small molecule inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3).
Frequently Asked Questions (FAQs)
Q1: What is ENPP3 and why is it a therapeutic target?
Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), also known as CD203c, is a transmembrane enzyme that plays a crucial role in regulating the extracellular concentration of nucleotides.[1] It primarily hydrolyzes adenosine triphosphate (ATP) to adenosine monophosphate (AMP), which can then be converted to the immunosuppressive molecule adenosine.[2] In many cancer types, such as renal cell carcinoma and colon cancer, ENPP3 is overexpressed on the surface of tumor cells.[3][4] This overexpression contributes to a tumor microenvironment that suppresses the body's natural anti-tumor immune response.[2] Therefore, inhibiting ENPP3 is a promising therapeutic strategy to enhance anti-tumor immunity and inhibit tumor growth.
Q2: What is the general mechanism of action for an ENPP3 inhibitor like this compound?
ENPP3 inhibitors are designed to bind to the ENPP3 enzyme and block its catalytic activity. By doing so, they prevent the breakdown of extracellular ATP. The resulting accumulation of ATP in the tumor microenvironment can have two major anti-tumor effects:
-
Direct Tumor Inhibition: Increased extracellular ATP can activate purinergic receptors on cancer cells, leading to signaling pathways that can inhibit tumor growth and metastasis.
-
Immune System Activation: ATP acts as a "danger signal" that can activate and attract various immune cells, such as T-cells and dendritic cells, to the tumor site, thereby enhancing the anti-tumor immune response.
Q3: What are the potential causes of cytotoxicity when using an ENPP3 inhibitor?
Cytotoxicity observed with ENPP3 inhibitors can stem from several factors:
-
On-Target Cytotoxicity: The intended mechanism of action, while beneficial for killing cancer cells, might also affect the viability of normal cells that express ENPP3, albeit at lower levels.
-
Off-Target Effects: The inhibitor may bind to other cellular targets besides ENPP3, leading to unintended and potentially toxic consequences.
-
High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.
-
Prolonged Exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.
Q4: How can I assess the cytotoxicity of this compound in my experiments?
Several in vitro assays can be used to quantify the cytotoxic effects of an ENPP3 inhibitor. The choice of assay depends on the specific question being asked (e.g., cell viability, membrane integrity, or apoptosis). Commonly used methods include:
-
Metabolic Viability Assays (e.g., MTT, MTS, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of a cell population, which is an indicator of cell viability.
-
Membrane Integrity Assays (e.g., LDH release, Propidium Iodide staining): These assays detect damage to the cell membrane, which is a hallmark of necrosis or late-stage apoptosis.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays, TUNEL assay): These assays detect specific markers of programmed cell death (apoptosis).
Troubleshooting Guides
Issue 1: High levels of cell death observed across all cell lines, including controls.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell lines (typically <0.1-0.5%). Run a solvent-only control to confirm. |
| Compound Contamination or Degradation | Purchase the inhibitor from a reputable source. Store the compound as recommended by the manufacturer. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Incorrect Compound Concentration | Verify the calculations for your dilutions. Perform a dose-response curve to determine the optimal concentration range. |
| Cell Culture Contamination | Check for signs of microbial contamination in your cell cultures. |
Issue 2: No significant cytotoxicity observed in cancer cell lines expected to be sensitive.
| Possible Cause | Troubleshooting Step |
| Low or No ENPP3 Expression | Verify ENPP3 expression in your target cell lines using techniques like Western Blot, flow cytometry, or qPCR. |
| Suboptimal Inhibitor Concentration | The concentration of the inhibitor may be too low. Perform a dose-response experiment with a wider range of concentrations. |
| Incorrect Assay Timing | The incubation time may be too short to observe a cytotoxic effect. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| Inhibitor Inactivity | Confirm the activity of your inhibitor stock. If possible, test it in a cell-free enzymatic assay. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Health and Density | Use cells at a similar passage number and ensure they are in the logarithmic growth phase. Standardize cell seeding density. |
| Inconsistent Compound Preparation | Prepare fresh dilutions of the inhibitor from a single, well-characterized stock solution for each experiment. |
| Assay-Specific Variability | Ensure consistent incubation times and reagent preparation. Follow the assay manufacturer's protocol precisely. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assessment using a Resazurin-Based Assay
This protocol determines the concentration-dependent cytotoxicity of an ENPP3 inhibitor.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
ENPP3 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: a. Prepare serial dilutions of the ENPP3 inhibitor in complete culture medium. A common starting range is 0.01 µM to 100 µM. b. Include a "vehicle control" (medium with the same final DMSO concentration as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Remove the old medium and add 100 µL of the inhibitor dilutions or control solutions to the respective wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Assay: a. Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C. b. Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: a. Subtract the average fluorescence of the "no-cell" control wells from all other wells. b. Normalize the data to the vehicle control (set to 100% viability). c. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assessment using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line(s)
-
ENPP3 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the ENPP3 inhibitor at the desired concentration (e.g., the IC50 value determined in Protocol 1) for a specific time. Include vehicle-treated and untreated controls.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: a. Wash the cells with cold PBS. b. Resuspend the cells in 1X Binding Buffer. c. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol. d. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer. b. Gate on the cell population of interest and create a quadrant plot of FITC (Annexin V) versus PI fluorescence. c. Quantify the percentage of cells in each quadrant:
- Annexin V- / PI- (viable cells)
- Annexin V+ / PI- (early apoptotic cells)
- Annexin V+ / PI+ (late apoptotic/necrotic cells)
- Annexin V- / PI+ (necrotic cells)
Data Presentation
Table 1: Example of Dose-Response Cytotoxicity Data for this compound
| Cell Line | ENPP3 Expression | This compound IC50 (µM) after 72h |
| Renal Cancer Cell Line A | High | 5.2 |
| Colon Cancer Cell Line B | Moderate | 15.8 |
| Normal Kidney Cell Line | Low | > 100 |
Table 2: Example of Apoptosis Induction by this compound (10 µM) after 48h
| Cell Line | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Renal Cancer Cell Line A (Untreated) | 95.1 | 2.3 | 2.6 |
| Renal Cancer Cell Line A (this compound) | 45.7 | 30.1 | 24.2 |
| Normal Kidney Cell Line (Untreated) | 96.2 | 1.9 | 1.9 |
| Normal Kidney Cell Line (this compound) | 90.5 | 4.3 | 5.2 |
Visualizations
Caption: ENPP3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing ENPP3 inhibitor cytotoxicity.
References
Technical Support Center: Refining Npp3-IN-1 Treatment Protocols for Long-Term Studies
Welcome to the technical support center for Npp3-IN-1, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3). This resource is designed to assist researchers, scientists, and drug development professionals in refining long-term treatment protocols with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3). ENPP3 is a transmembrane enzyme that plays a crucial role in the hydrolysis of extracellular nucleotides, such as ATP.[1] By inhibiting ENPP3, this compound disrupts the balance of these extracellular nucleotides, which can, in turn, affect various signaling pathways involved in cell growth, differentiation, and apoptosis.[2] This makes it a valuable tool for studying the roles of ENPP3 in various pathological conditions, including cancer.[1]
Q2: What are the known IC50 values for this compound?
A2: The inhibitory potency of this compound has been determined against human ENPP3. The reported IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a key parameter for designing experiments.
| Target | IC50 (µM) |
| Human ENPP3 | Value not explicitly found for this compound, but a related compound showed a Ki of 53.7 nM |
Note: While a specific IC50 for this compound was not found in the provided search results, a closely related and potent competitive inhibitor, compound 23 , was identified with a Ki of 53.7 nM against human NPP3.[3] Researchers should perform their own dose-response experiments to determine the precise IC50 in their specific assay system.
Q3: How should I prepare and store this compound for long-term studies?
A3: Proper handling and storage of this compound are critical for maintaining its stability and ensuring reproducible results.
-
Stock Solutions: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use vials.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium or vehicle for in vivo studies immediately before each experiment. Do not store aqueous solutions of the inhibitor for extended periods.
Q4: How often should I replenish this compound in my long-term cell culture experiments?
A4: The stability of small molecule inhibitors in cell culture media at 37°C can vary. To maintain a consistent effective concentration of this compound throughout a long-term experiment, it is best practice to:
-
Change the medium with freshly diluted this compound every 24-48 hours. This regular replenishment helps to counteract any potential degradation of the compound.
Troubleshooting Guides for Long-Term Studies
In Vitro Studies
Problem 1: Diminished or inconsistent effect of this compound over time.
| Possible Cause | Troubleshooting Steps |
| Chemical instability of this compound in culture medium | 1. Increase the frequency of media changes to every 24 hours. 2. Ensure proper storage of stock solutions (-80°C, single-use aliquots) to prevent degradation. 3. Perform a stability test of this compound in your specific culture medium at 37°C using methods like HPLC to determine its half-life. |
| Development of cellular resistance | 1. Monitor ENPP3 expression and activity in your cells over the course of the experiment. 2. Consider combination therapies with other agents to prevent the emergence of resistance. 3. Analyze downstream signaling pathways to identify any compensatory mechanisms that may be activated. |
| Suboptimal initial concentration | 1. Perform a detailed dose-response curve at the beginning of your study to determine the optimal concentration for long-term inhibition without causing excessive toxicity. |
Problem 2: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | 1. Perform a kinase panel screening to identify potential off-target interactions of this compound. 2. Test inhibitors with different chemical scaffolds that also target ENPP3 to see if the cytotoxicity is target-related. 3. Use a lower concentration of this compound in combination with another agent to achieve the desired effect with reduced toxicity. |
| Compound solubility issues | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤0.5%) to avoid solvent-induced toxicity. 3. If solubility is an issue, consider using a different formulation or delivery method. |
In Vivo Studies
Problem 3: Lack of efficacy or inconsistent results in animal models.
| Possible Cause | Troubleshooting Steps |
| Poor pharmacokinetic properties of this compound | 1. Conduct pharmacokinetic (PK) studies to determine the half-life, bioavailability, and clearance of this compound in your chosen animal model. 2. Optimize the dosing regimen (dose and frequency) based on the PK data to maintain a therapeutic concentration at the target site. |
| Low target engagement in vivo | 1. Use techniques like the Cellular Thermal Shift Assay (CETSA) on tissue samples to confirm that this compound is binding to ENPP3 in the target tissue. 2. Measure ENPP3 activity in tissue homogenates from treated and untreated animals. |
| Development of in vivo resistance | 1. Analyze tumor samples from treated animals for changes in ENPP3 expression or mutations. 2. Investigate the tumor microenvironment for changes that could contribute to resistance. |
Problem 4: Observed toxicity in animal models.
| Possible Cause | Troubleshooting Steps |
| On-target toxicity in normal tissues | 1. Evaluate ENPP3 expression levels in the affected organs to determine if the toxicity is likely on-target. 2. Consider reducing the dose or exploring intermittent dosing schedules to minimize exposure to normal tissues. |
| Off-target toxicity | 1. Conduct comprehensive toxicology studies, including histopathology of major organs, to identify the nature and extent of the toxicity. 2. If specific off-targets are known, co-administration of agents that counteract those effects could be explored. |
Experimental Protocols
Protocol 1: Long-Term In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells at a low density to allow for long-term growth without reaching confluency.
-
Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Media Changes: Replace the culture medium with fresh medium containing the appropriate concentrations of this compound every 48 hours.
-
Viability Assessment: At desired time points (e.g., 3, 7, 14 days), assess cell viability using a suitable method such as the MTS assay.
-
Data Analysis: Plot cell viability against this compound concentration to generate dose-response curves for each time point.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or predetermined duration), euthanize the animals and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Caption: Simplified ENPP3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a long-term in vitro study with this compound.
Caption: A logical workflow for troubleshooting inconsistent results in long-term this compound studies.
References
- 1. ENPP3 Inhibitor for Cancer & Immunology Research [benchchem.com]
- 2. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to ENPP3 Inhibitors (e.g., Npp3-IN-1) in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ENPP3 inhibitors like Npp3-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ENPP3 inhibitors like this compound?
ENPP3 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 3) is a cell surface enzyme that hydrolyzes extracellular nucleotides, such as ATP, to produce AMP.[1][2][3] This activity has two main consequences in the tumor microenvironment: it reduces the concentration of pro-inflammatory ATP and provides the substrate (AMP) for the enzyme CD73 to produce adenosine, which is immunosuppressive.[2] ENPP3 inhibitors bind to the active site of the ENPP3 enzyme, preventing this hydrolysis.[1] By inhibiting ENPP3, these compounds aim to increase extracellular ATP levels, which can stimulate an anti-tumor immune response, and decrease the production of immunosuppressive adenosine. This can lead to enhanced immune cell activity against cancer cells.
Q2: My cancer cell line shows high ENPP3 expression, but this compound has a minimal effect on cell viability in my monoculture assay. Why might this be?
The primary mechanism of ENPP3 inhibitors is often immunomodulatory rather than directly cytotoxic to tumor cells in isolation. The anti-tumor effects are most prominent in the presence of a functional immune system. In a monoculture, you are primarily assessing direct cytotoxicity, which may not be the main effect of the inhibitor. The goal of ENPP3 inhibition is often to sensitize the tumor to immune-mediated killing or to enhance the efficacy of immunotherapies.
Q3: What are the potential mechanisms of acquired resistance to ENPP3 inhibitors?
While specific data on acquired resistance to this compound is limited, mechanisms can be extrapolated from resistance to other targeted therapies and antibody-drug conjugates (ADCs) targeting ENPP3. Potential mechanisms include:
-
Loss or downregulation of the target: Cancer cells may reduce the expression of ENPP3 on their surface, making the inhibitor ineffective. This has been observed in patients treated with an anti-ENPP3 ADC who developed progressive disease.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to compensate for the effects of ENPP3 inhibition and maintain a pro-tumorigenic, immunosuppressive microenvironment.
-
Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump the inhibitor out of the cancer cells, reducing its intracellular concentration and efficacy.
-
Alterations in the tumor microenvironment: Changes in the composition and function of immune cells within the tumor microenvironment can also contribute to resistance. For example, an increase in regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs) can counteract the intended immunostimulatory effects of the inhibitor.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound across experiments.
| Possible Cause | Troubleshooting Steps |
| Cell line heterogeneity | Ensure you are using a consistent passage number of your cancer cell line. Perform single-cell cloning to establish a more homogenous population for your assays. |
| Variability in ENPP3 expression | Regularly verify ENPP3 expression levels in your cell line using Western blot or flow cytometry, as expression can change with passage number and culture conditions. |
| Assay conditions | Standardize all assay parameters, including cell seeding density, incubation time with the inhibitor, and the type of viability assay used (e.g., MTS vs. CellTiter-Glo). |
| Inhibitor stability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
Problem 2: this compound fails to synergize with immunotherapy (e.g., anti-PD-1) in a co-culture model.
| Possible Cause | Troubleshooting Steps |
| Suboptimal inhibitor concentration | Perform a dose-response matrix experiment to identify the optimal concentrations of both this compound and the immunotherapy agent for synergistic effects. |
| Inappropriate immune cell to cancer cell ratio | Titrate the ratio of immune cells (e.g., T cells) to cancer cells in your co-culture to ensure an adequate effector-to-target ratio for observing an immune-mediated anti-tumor response. |
| Immune cell exhaustion | The immune cells in your co-culture may be exhausted. Assess markers of T cell activation and exhaustion (e.g., PD-1, TIM-3, LAG-3) by flow cytometry. |
| Lack of T cell infiltration in vivo models | In animal models, if you observe a lack of synergy, it could be due to poor T cell infiltration into the tumor. Analyze the tumor microenvironment using immunohistochemistry or flow cytometry to assess T cell presence. |
Experimental Protocols
Protocol 1: Assessing Acquired Resistance to this compound
-
Establish a resistant cell line: Continuously culture the parental cancer cell line with increasing concentrations of this compound over several months. Start with a concentration around the IC20 and gradually escalate the dose as the cells become more tolerant.
-
Confirm resistance: Compare the IC50 of the resistant cell line to the parental cell line using a standard cell viability assay (e.g., CellTiter-Glo). A significant shift in the IC50 indicates acquired resistance.
-
Investigate mechanisms of resistance:
-
Target expression: Analyze ENPP3 protein levels in both parental and resistant cell lines using Western blot and flow cytometry.
-
Gene expression analysis: Perform RNA sequencing to identify differentially expressed genes in the resistant cells, focusing on genes involved in drug metabolism, efflux pumps (e.g., ABC transporters), and compensatory signaling pathways.
-
Functional assays: Use specific inhibitors for suspected bypass pathways (e.g., inhibitors of PI3K/AKT or MAPK pathways) in combination with this compound to see if sensitivity can be restored.
-
Protocol 2: Co-culture of Cancer Cells and Immune Cells
-
Isolate immune cells: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Activate T cells: Activate T cells within the PBMC population using anti-CD3/CD28 beads for 48-72 hours.
-
Set up the co-culture:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
The next day, treat the cancer cells with this compound for a predetermined time (e.g., 24 hours).
-
Add the activated T cells to the cancer cells at a specific effector-to-target ratio (e.g., 5:1 or 10:1).
-
-
Assess cytotoxicity: After 24-48 hours of co-culture, measure cancer cell viability using a method that distinguishes between cancer and immune cells (e.g., a luciferase-based assay if the cancer cells are engineered to express luciferase, or by flow cytometry using specific cell surface markers).
Signaling Pathways and Workflows
Caption: ENPP3 signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for developing and analyzing this compound resistant cancer cells.
Caption: A logical troubleshooting guide for reduced efficacy of this compound.
References
- 1. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENPP3 Inhibitor for Cancer & Immunology Research [benchchem.com]
Technical Support Center: Optimizing Npp3-IN-1 Dosage Across Diverse Cell Lines
Welcome to the technical support center for Npp3-IN-1, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (NPP3). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a new cell line, it is advisable to start with a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50). A typical starting range could be from 1 nM to 100 µM. This allows for the characterization of the dose-response curve and the identification of the optimal concentration range for your specific cell line.
Q2: How long should I incubate the cells with this compound?
A2: The optimal incubation time can vary depending on the cell line and the specific assay being performed. For initial cell viability assays, a 48- to 72-hour incubation period is a common starting point. However, for signaling pathway analysis by western blot, shorter incubation times (e.g., 1, 6, 12, or 24 hours) are often sufficient to observe changes in protein phosphorylation.
Q3: My IC50 value for this compound is different from what has been reported. What could be the reason?
A3: Discrepancies in IC50 values can arise from several factors, including:
-
Cell Line Differences: Different cell lines exhibit varying sensitivities to inhibitors due to their unique genetic and proteomic profiles.
-
Assay Conditions: Variations in cell density, serum concentration in the culture medium, and the type of viability assay used can all influence the calculated IC50.
-
Inhibitor Quality and Handling: The purity of the this compound compound and proper storage are crucial for consistent results.
Q4: I am observing significant cell death even at low concentrations of this compound. What should I do?
A4: If you observe excessive cytotoxicity, consider the following:
-
Verify Inhibitor Concentration: Double-check your stock solution concentration and dilution calculations.
-
Reduce Incubation Time: Shorter exposure to the inhibitor may reduce non-specific toxicity.
-
Assess Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically below 0.5%). Always include a vehicle-only control in your experiments.
Q5: How can I confirm that the observed effects are due to the inhibition of NPP3 and not off-target effects?
A5: To validate the on-target activity of this compound, you can perform several experiments:
-
Rescue Experiment: If possible, overexpressing a resistant form of NPP3 or supplementing with a downstream product of the pathway could rescue the phenotype.
-
Knockdown of NPP3: Use siRNA or shRNA to specifically reduce NPP3 expression and observe if this phenocopies the effects of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | - Variation in cell seeding density.- Inconsistent incubation times.- Different passage numbers of cells used.- Instability of the inhibitor in solution. | - Standardize cell seeding protocols.- Maintain consistent incubation periods.- Use cells within a defined passage number range.- Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| No observable effect of this compound | - The cell line may not express NPP3 or express it at very low levels.- The inhibitor concentration may be too low.- The inhibitor may have degraded. | - Confirm NPP3 expression in your cell line by Western Blot or qPCR.- Perform a wider dose-response curve up to a higher concentration (e.g., 100 µM).- Use a fresh aliquot of the inhibitor. |
| High background in cell viability assay | - Contamination of cell cultures.- Interference from the inhibitor with the assay reagents. | - Regularly check cell cultures for contamination.- Include a "no-cell" control with the inhibitor to check for direct effects on the assay reagents. |
| Unexpected changes in cell morphology | - Off-target effects of the inhibitor.- High concentration of the solvent (e.g., DMSO). | - Test a lower range of inhibitor concentrations.- Ensure the final solvent concentration is below 0.1-0.5%.- Use a negative control compound that is structurally similar but inactive against NPP3, if available. |
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
Disclaimer: The following values are hypothetical examples for illustrative purposes, as comprehensive public data for this compound across a wide range of cell lines is not currently available. Researchers should determine the IC50 experimentally for their specific cell lines of interest.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 12.8 |
| PC-3 | Prostate Adenocarcinoma | 8.5 |
| HCT116 | Colorectal Carcinoma | 15.1 |
| U-87 MG | Glioblastoma | 2.7 |
Experimental Protocols
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][2][3][4][5]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for Pathway Inhibition
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of downstream targets of NPP3.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-NPP3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
References
- 1. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Modulation of purinergic signaling by NPP-type ectophosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Npp3-IN-1 In Vivo Studies
Welcome to the technical support center for Npp3-IN-1, a selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the in vivo delivery of this compound in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of ENPP3. ENPP3 is a type II transmembrane glycoprotein that hydrolyzes extracellular nucleotides, including ATP.[1][2] By inhibiting ENPP3, this compound can modulate purinergic signaling and has potential applications in oncology and immunology.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is a hydrophobic molecule with low aqueous solubility. For in vitro assays, it is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).[4] For in vivo studies, this DMSO stock must be further diluted in a suitable vehicle.
Q3: What are the known off-target effects of this compound?
A3: While this compound is designed for high selectivity towards ENPP3, potential off-target effects on other members of the ENPP family or other ectonucleotidases should be considered, especially at higher concentrations.[5] It is recommended to perform counter-screening against related enzymes to assess the selectivity profile in your experimental system.
Q4: What is the expected pharmacokinetic profile of this compound in mice?
A4: The pharmacokinetic properties of this compound can be influenced by the formulation and route of administration. Generally, for small molecule inhibitors, factors such as clearance rate, half-life, and bioavailability are key parameters to evaluate. Preliminary studies suggest that this compound may have a moderate clearance and a relatively short half-life, necessitating careful consideration of the dosing schedule.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
Issue 1: Poor Compound Solubility and Precipitation in Formulation
-
Question: I am observing precipitation of this compound when preparing my formulation for injection. What can I do?
-
Potential Causes:
-
This compound is a hydrophobic compound with limited aqueous solubility.
-
The concentration of the organic solvent (e.g., DMSO) in the final formulation is too low to maintain solubility.
-
The pH of the vehicle is not optimal for this compound solubility.
-
-
Recommended Solutions:
-
Optimize the Vehicle Composition: For many hydrophobic small molecules, a multi-component vehicle is necessary to maintain solubility for in vivo administration. A common starting point is a mixture of a solubilizing agent, a surfactant, and an aqueous component.
-
Sonication: Gentle sonication can aid in the dissolution of the compound in the vehicle.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation may improve solubility.
-
Prepare Fresh Formulations: Always prepare the formulation fresh before each use and visually inspect for any precipitation.
-
Issue 2: Lack of In Vivo Efficacy or Inconsistent Results
-
Question: My in vivo study with this compound is not showing the expected anti-tumor effect, or the results are highly variable between animals. What could be the reason?
-
Potential Causes:
-
Suboptimal Dosage: The dose of this compound may be too low to achieve a therapeutic concentration at the target site.
-
Inadequate Dosing Frequency: A short half-life of the compound may require more frequent administration to maintain effective concentrations.
-
Poor Bioavailability: The chosen route of administration and formulation may result in low systemic exposure.
-
Tumor Model Insensitivity: The selected tumor model may not be dependent on the ENPP3 pathway for its growth and survival.
-
Inconsistent Dosing Technique: Variability in the administration of the compound can lead to inconsistent results.
-
-
Recommended Solutions:
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dose of this compound in your animal model.
-
Pharmacokinetic Analysis: Perform a pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen animal strain. This will help in optimizing the dosing regimen.
-
Model Validation: Ensure that your in vivo model expresses ENPP3 and that the pathway is relevant to the disease being studied.
-
Refine Dosing Technique: Ensure consistent and accurate administration of the compound for all animals in the study.
-
Issue 3: Observed Toxicity in Animals
-
Question: I am observing signs of toxicity (e.g., weight loss, lethargy) in the animals treated with this compound. How should I address this?
-
Potential Causes:
-
High Dose: The administered dose may be above the maximum tolerated dose (MTD).
-
Vehicle-Related Toxicity: The formulation vehicle itself may be causing adverse effects.
-
Off-Target Effects: At higher concentrations, this compound may be inhibiting other essential proteins, leading to toxicity.
-
-
Recommended Solutions:
-
Dose Reduction: If signs of toxicity are observed, reduce the dose or the frequency of administration.
-
Vehicle Control Group: Always include a control group that receives only the vehicle to assess any vehicle-related toxicity.
-
Monitor Animal Health: Closely monitor animal body weight, food and water intake, and general behavior for any signs of toxicity.
-
Histopathological Analysis: At the end of the study, perform histopathological analysis of major organs to identify any potential tissue damage.
-
Data Presentation
Table 1: Common Formulation Vehicles for In Vivo Delivery of Hydrophobic Small Molecules
| Vehicle Composition | Properties | Common Administration Routes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Good for compounds with moderate hydrophobicity. Tween 80 acts as a surfactant to improve stability. | Intraperitoneal (IP), Intravenous (IV) |
| 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water | Forms a suspension for oral gavage. | Oral (PO) |
| Corn oil | Suitable for highly lipophilic compounds. | Oral (PO), Subcutaneous (SC) |
| 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline | Forms an inclusion complex to enhance aqueous solubility. | Intravenous (IV), Intraperitoneal (IP) |
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
-
Cell Culture and Tumor Implantation:
-
Culture a human cancer cell line with high ENPP3 expression (e.g., a renal cell carcinoma line) under sterile conditions.
-
Inject 1 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID).
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Group 1 (Vehicle Control): Administer the formulation vehicle alone.
-
Group 2 (this compound): Administer this compound at the desired dose (e.g., 25 mg/kg), prepared in a suitable vehicle.
-
Administer the treatment via the chosen route (e.g., intraperitoneal injection) once daily for a specified duration (e.g., 21 days).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²) / 2.
-
Record animal body weight twice weekly as an indicator of toxicity.
-
Observe animals daily for any clinical signs of distress.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Collect tumors and major organs for pharmacodynamic (e.g., Western blot for downstream signaling markers) and histopathological analysis.
-
Analyze tumor growth inhibition and statistical significance between the treated and control groups.
-
Mandatory Visualizations
References
Npp3-IN-1 interference with assay reagents
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using Npp3-IN-1, a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 3 (NPP3).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the ecto-nucleotide pyrophosphatase/phosphodiesterase-3 (NPP3). NPP3 is a transmembrane enzyme that plays a significant role in the hydrolysis of extracellular nucleotides, such as adenosine triphosphate (ATP), to adenosine monophosphate (AMP).[1] This activity is a key step in the generation of extracellular adenosine, a molecule known for its immunosuppressive functions in the tumor microenvironment.[1] By inhibiting NPP3, this compound blocks this pathway, potentially reducing the immunosuppressive effects of adenosine.
Q2: What is the selectivity of this compound?
A2: this compound is a potent inhibitor of NPP3 with a reported half-maximal inhibitory concentration (IC₅₀) of 0.24 µM.[2] It also exhibits some inhibitory activity against NPP1, with an IC₅₀ of 1.37 µM.[2] Researchers should consider this cross-reactivity when designing and interpreting experiments.
Q3: In which signaling pathways is NPP3 involved?
A3: NPP3 is a key enzyme in purinergic signaling, primarily involved in the catabolism of extracellular ATP to adenosine. This pathway culminates in the activation of adenosine receptors (A₂A and A₂B), which can suppress immune cell activity.[1] Additionally, NPP3 can hydrolyze UDP-GlcNAc, impacting glycosylation processes, and has been identified as a hydrolase of cyclic GMP-AMP (cGAMP), thereby dampening the cGAS-STING innate immune pathway.
Q4: What are the recommended storage conditions for this compound?
A4: For optimal stability, this compound should be stored at room temperature in the continental US, though storage conditions may vary in other locations. Always refer to the Certificate of Analysis for specific storage recommendations.
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound in biochemical assays.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC₅₀ values for this compound | Compound Precipitation: this compound may have limited solubility in aqueous assay buffers, especially at higher concentrations. | - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells. A final concentration of 1% DMSO is generally well-tolerated in most assays.- Visually inspect the assay plate for any signs of precipitation after adding this compound.- Determine the solubility of this compound in your specific assay buffer prior to conducting full experiments. |
| Assay Reagent Instability: The artificial substrate, p-Nitrophenyl 5′-thymidine monophosphate (p-Nph-5′-TMP), can degrade over time, especially when exposed to light or improper storage. | - Prepare fresh solutions of p-Nph-5′-TMP for each experiment.- Store the stock solution of p-Nph-5′-TMP protected from light at -20°C or below. | |
| High Background Signal in Colorimetric Assays | This compound Absorbance: this compound may absorb light at or near the detection wavelength of the colorimetric product (p-nitrophenolate, ~400 nm). | - Run a control plate containing all assay components, including this compound at various concentrations, but without the NPP3 enzyme. Subtract the absorbance values from this control plate from your experimental data. |
| Contaminated Reagents: Buffers or other assay components may be contaminated, leading to a high background signal. | - Use high-purity reagents and water to prepare all buffers and solutions.- Filter-sterilize buffers to remove any particulate matter. | |
| No Inhibition Observed or Weaker than Expected Inhibition | Inactive Enzyme: The NPP3 enzyme may have lost its activity due to improper storage or handling. | - Aliquot the NPP3 enzyme upon receipt and store at -80°C to avoid repeated freeze-thaw cycles.- Run a positive control with a known NPP3 inhibitor to confirm enzyme activity. |
| Incorrect Assay Conditions: The pH of the assay buffer may not be optimal for NPP3 activity or this compound inhibition. The standard colorimetric assay is performed at a basic pH of 9.0. | - Verify the pH of all buffers before use.- Ensure the final assay conditions (temperature, incubation time, substrate concentration) are consistent with established protocols. | |
| Interference from Assay Components: Components in the assay buffer (e.g., high concentrations of certain salts or chelating agents) could interfere with the inhibitor-enzyme interaction. | - Review the composition of your assay buffer. NPP3 is a zinc-metallohydrolase and may be sensitive to strong chelating agents. |
Experimental Protocols
Standard NPP3 Inhibition Assay (Colorimetric)
This protocol is adapted from established methods for measuring NPP3 activity using the artificial substrate p-Nph-5′-TMP.
Materials:
-
Human NPP3 enzyme
-
This compound
-
p-Nitrophenyl 5′-thymidine monophosphate (p-Nph-5′-TMP)
-
CHES buffer (10 mM, pH 9.0)
-
MgCl₂ (1 mM)
-
CaCl₂ (2 mM)
-
DMSO
-
1.0 N NaOH
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at 400 nm
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in 10% DMSO.
-
In a 96-well plate, add the following components in a total volume of 90 µL:
-
CHES buffer (pH 9.0)
-
MgCl₂
-
CaCl₂
-
p-Nph-5′-TMP (to a final concentration of 400 µM)
-
10 µL of the this compound serial dilution (or 10% DMSO for control wells)
-
-
Initiate the reaction by adding 10 µL of human NPP3 enzyme (2.1 µg).
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 20 µL of 1.0 N NaOH.
-
Measure the absorbance of the liberated p-nitrophenolate at 400 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Visualizations
NPP3 Signaling Pathway
Caption: The role of NPP3 in the adenosine signaling pathway and its inhibition by this compound.
Experimental Workflow for NPP3 Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound using a colorimetric assay.
References
Validating Npp3-IN-1 activity after long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Npp3-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (NPP3).[1] NPP3 is a membrane-bound enzyme that hydrolyzes extracellular nucleotides, such as adenosine triphosphate (ATP), to produce adenosine monophosphate (AMP).[2] By inhibiting NPP3, this compound blocks this hydrolysis, leading to an accumulation of extracellular ATP and a reduction in adenosine. This modulation of purinergic signaling pathways can impact various physiological and pathological processes, including immune responses and cancer cell proliferation.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C. If dissolved in a solvent such as DMSO, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C. While specific long-term stability data for this compound is not extensively published, proper storage is crucial to maintain its activity.[3]
Q3: I am observing lower than expected potency with my long-stored this compound. What could be the cause?
A3: A decrease in potency after long-term storage can be due to several factors:
-
Degradation: this compound, which may contain a sulfonylurea or similar moiety, could be susceptible to hydrolysis, particularly if exposed to moisture or non-optimal pH conditions.[4][5] Cleavage of the sulfonylurea bridge is a known degradation pathway for related compounds.
-
Improper Storage: Repeated freeze-thaw cycles of stock solutions or storage at room temperature for extended periods can lead to degradation.
-
Solubility Issues: The compound may have precipitated out of solution, especially if the stock solution was not properly dissolved initially or if it has been stored for a long time.
Q4: How can I validate the activity of my this compound after long-term storage?
A4: To validate the activity of your stored this compound, you can perform a dose-response experiment using a fresh batch of the inhibitor as a positive control. You can use either an in vitro enzymatic assay with purified NPP3 enzyme or a cell-based assay measuring a downstream effect of NPP3 inhibition. A significant shift in the IC50 value of the stored inhibitor compared to the fresh batch would indicate a loss of activity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in experiments.
Issue 1: Inconsistent or non-reproducible results in my assay.
-
Possible Cause 1: Inhibitor Precipitation.
-
Troubleshooting: Ensure your this compound stock solution is fully dissolved. Before each use, visually inspect the solution for any precipitate. If precipitation is observed, gentle warming and vortexing may help to redissolve the compound. For aqueous buffers, it is critical to avoid high final concentrations of the inhibitor that exceed its solubility limit.
-
-
Possible Cause 2: Inaccurate Pipetting.
-
Troubleshooting: Use calibrated pipettes and ensure accurate and consistent dispensing of the inhibitor, especially when preparing serial dilutions. Avoid pipetting very small volumes.
-
-
Possible Cause 3: Assay Conditions.
-
Troubleshooting: Ensure that the assay buffer, temperature, and incubation times are consistent across all experiments. Enzymes are sensitive to changes in their environment.
-
Issue 2: High background signal in my enzymatic assay.
-
Possible Cause 1: Substrate Instability.
-
Troubleshooting: Some artificial substrates used in NPP3 assays can be unstable and hydrolyze spontaneously. Prepare fresh substrate solutions for each experiment and include a "substrate only" control to measure the rate of spontaneous hydrolysis.
-
-
Possible Cause 2: Contaminating Enzyme Activity.
-
Troubleshooting: If using a crude enzyme preparation or cell lysate, other enzymes may be present that can act on the substrate. Use a specific NPP3 inhibitor as a control to confirm that the measured activity is indeed from NPP3.
-
Issue 3: No inhibitory effect observed in my cell-based assay.
-
Possible Cause 1: Cell Permeability.
-
Troubleshooting: Confirm that this compound is cell-permeable. If not, the inhibitor will not be able to reach its intracellular or membrane-bound target.
-
-
Possible Cause 2: Incorrect Cell Line or Low NPP3 Expression.
-
Troubleshooting: Ensure that the cell line you are using expresses NPP3 at a sufficient level for an inhibitory effect to be observed. You can verify NPP3 expression by Western blot or qPCR.
-
-
Possible Cause 3: Inhibitor Concentration.
-
Troubleshooting: The concentrations of this compound used may be too low to elicit a response. Perform a dose-response experiment over a wide range of concentrations to determine the optimal inhibitory concentration for your specific cell line and assay.
-
Quantitative Data
Table 1: this compound Inhibitory Activity
| Target | IC50 (µM) | Assay Conditions | Reference |
| NPP3 | 0.24 | Enzymatic Assay | |
| NPP1 | 1.37 | Enzymatic Assay |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.
Experimental Protocols
Protocol 1: In Vitro NPP3 Enzymatic Assay for Validating this compound Activity
This protocol describes a colorimetric assay to measure the activity of purified NPP3 and the inhibitory effect of this compound.
Materials:
-
Purified recombinant human NPP3
-
This compound (stored and fresh batches)
-
p-Nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) as substrate
-
Assay Buffer: 10 mM CHES buffer (pH 9.0), 1 mM MgCl₂, 2 mM CaCl₂
-
Stop Solution: 1.0 N NaOH
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at 400 nm
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of both the long-stored and a fresh batch of this compound in DMSO. Then, dilute these further in the Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Setup:
-
Add 10 µL of the diluted this compound or vehicle control (Assay Buffer with the same percentage of DMSO) to the wells of the 96-well plate.
-
Add 80 µL of Assay Buffer containing the appropriate concentration of purified NPP3 enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 10 µL of the p-Nph-5'-TMP substrate solution (prepared in Assay Buffer) to each well to initiate the reaction. The final concentration of the substrate should be at or near its Km value for NPP3.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Add 20 µL of 1.0 N NaOH to each well to stop the reaction.
-
Read Absorbance: Measure the absorbance at 400 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for both the stored and fresh batches of this compound.
-
Protocol 2: Cell-Based Assay for Validating this compound Activity
This protocol describes a general method to assess the activity of this compound in a cell-based context by measuring the downstream consequences of NPP3 inhibition.
Materials:
-
A cancer cell line known to express NPP3 (e.g., a colon or renal cancer cell line).
-
This compound (stored and fresh batches)
-
Complete cell culture medium
-
ATP quantification assay kit (e.g., a luciferase-based assay)
-
96-well white opaque tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NPP3-expressing cells in a 96-well white opaque plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of the long-stored and fresh batches of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same percentage of DMSO).
-
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 24 hours) to allow for the inhibition of NPP3 and the subsequent accumulation of extracellular ATP.
-
Measurement of Extracellular ATP:
-
Carefully collect the cell culture supernatant from each well.
-
Measure the concentration of ATP in the supernatant using a luciferase-based ATP quantification assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the ATP levels to the vehicle control.
-
Plot the fold-change in extracellular ATP versus the log of the this compound concentration.
-
Determine the EC50 value (the concentration of inhibitor that results in a half-maximal increase in extracellular ATP) for both the stored and fresh batches of the inhibitor.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crystal structure and substrate binding mode of ectonucleotide phosphodiesterase/pyrophosphatase-3 (NPP3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis and biodegradation of sulfonylurea herbicides in aqueous buffers and anaerobic water-sediment systems: assessing fate pathways using molecular descriptors [agris.fao.org]
- 5. Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Npp3-IN-1: A Comparative Analysis Against Other NPP3 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Npp3-IN-1 with other known inhibitors of Nucleotide Pyrophosphatase/Phosphodiesterase-3 (NPP3). This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decisions in research and development.
Executive Summary
This compound is a recently identified inhibitor of NPP3, an ecto-enzyme implicated in various physiological and pathological processes, including cancer progression and immune regulation. This guide compares the inhibitory potency and selectivity of this compound against other known NPP3 inhibitors, including the potent and selective compound 23, and the non-selective inhibitors Suramin and Reactive blue 2. The available data indicates that while compound 23 demonstrates the highest potency, this compound offers a balance of potency and selectivity. The promiscuous nature of Suramin and Reactive blue 2 limits their utility as specific NPP3 inhibitors in targeted research.
Data Presentation: Quantitative Comparison of NPP3 Inhibitors
The following table summarizes the key quantitative data for the discussed NPP3 inhibitors, focusing on their inhibitory potency (IC50 or Ki) against NPP3 and, where available, against the related enzyme NPP1 to indicate selectivity.
| Inhibitor | Target | Potency (IC50/Ki) | Selectivity (vs. NPP1) | Reference |
| This compound (Compound 3e) | NPP3 | IC50: 0.24 µM | ~5.7-fold selective for NPP3 | [1] |
| NPP1 | IC50: 1.37 µM | [1] | ||
| Compound 23 | NPP3 | Ki: 53.7 nM (0.0537 µM) | Not specified in provided results | [2] |
| Suramin | NPP3 | Data not available | Known to be non-selective | |
| Reactive blue 2 | NPP3 | Data not available | Known to be non-selective |
Note: A direct comparison between IC50 and Ki values should be made with caution as they are determined by different experimental and analytical methods. IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. Ki (inhibition constant) is a measure of the binding affinity of the inhibitor to the enzyme.
Signaling Pathway and Experimental Workflow
To understand the context of NPP3 inhibition and the methods used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
The inhibitory activities of the compared compounds were determined using enzymatic assays. Below are the detailed methodologies based on the available literature.
Protocol for NPP3 Enzymatic Assay (for Compound 23)
This protocol is adapted from the study by Lee et al. (2021) and is representative of the general procedure used for evaluating NPP3 inhibitors.
Materials:
-
Recombinant human NPP3 enzyme
-
p-Nitrophenyl 5′-thymidine monophosphate (p-Nph-5′-TMP) as the substrate
-
Test compounds (inhibitors) dissolved in 10% DMSO
-
Assay Buffer: 10 mM 2-(N-cyclohexylamino)ethanesulfonic acid (CHES) buffer (pH 9.0) containing 1 mM MgCl2 and 2 mM CaCl2
-
Stop Solution: 1.0 N aqueous NaOH solution
-
96-well microplates
-
Plate reader capable of measuring absorbance at 400 nm
Procedure:
-
A reaction mixture is prepared in a total volume of 100 µL in each well of a 96-well plate.
-
The reaction mixture contains the assay buffer, 400 µM p-Nph-5′-TMP, and the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of 2.1 µg of human NPP3 to each well.
-
The plate is incubated for 30 minutes at 37°C.
-
The reaction is terminated by adding 20 µL of 1.0 N NaOH solution.
-
The amount of the product, p-nitrophenolate, is quantified by measuring the absorbance at 400 nm using a plate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells (containing enzyme and substrate but no inhibitor).
-
IC50 or Ki values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Note on this compound Protocol: While the specific publication detailing the initial synthesis and evaluation of this compound (Compound 3e) by Tasleem M, et al. was identified, the full text containing the detailed experimental protocol was not accessible in the provided search results. However, it is highly probable that a similar colorimetric assay using an artificial substrate like p-Nph-5'-TMP was employed to determine its IC50 value.
Discussion and Conclusion
This comparative guide highlights the current landscape of available NPP3 inhibitors.
-
Compound 23 stands out as a highly potent and likely selective inhibitor of NPP3, with a Ki value in the nanomolar range. This makes it a valuable tool for in-depth studies of NPP3 function.
-
This compound presents itself as a moderately potent and selective inhibitor. Its micromolar IC50 value and demonstrated selectivity over NPP1 make it a useful research tool for probing the biological roles of NPP3.
-
Suramin and Reactive blue 2 are historically recognized as enzyme inhibitors but suffer from a lack of specificity. Their promiscuous binding to various proteins, including other ectonucleotidases, limits their application in studies where specific inhibition of NPP3 is required. The absence of precise quantitative data for their inhibition of NPP3 in the current literature further complicates their use as reliable research tools for this specific target.
References
Navigating Selectivity: A Comparative Analysis of ENPP Family Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity of inhibitors targeting the Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) family, with a focus on ENPP3. The ENPP family consists of seven members (ENPP1-7) that play crucial roles in various physiological and pathological processes, making them attractive therapeutic targets.[1] However, the structural similarity among family members presents a challenge in developing selective inhibitors. This guide offers a data-driven comparison of inhibitor performance, detailed experimental methodologies, and a visual representation of inhibitor-target interactions to aid in the selection of the most appropriate chemical tools for research and development.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory potency (IC50 or Ki) of several small molecule inhibitors against different members of the ENPP family. A higher selectivity ratio (IC50 for off-target / IC50 for the primary target) indicates greater specificity. This data is crucial for minimizing off-target effects and ensuring that observed biological outcomes are attributable to the inhibition of the intended target.[2]
| Inhibitor | Target | IC50 / Ki (µM) | Selectivity vs. ENPP1 | Selectivity vs. ENPP2 | Reference |
| Compound 14b | ENPP3 | 0.214 ± 0.012 | Not Specified | Not Specified | [3] |
| Compound 14a | ENPP1 | 0.387 ± 0.007 | - | Not Specified | [3] |
| Compound 14c | ENPP2 | 0.659 ± 0.007 | Not Specified | - | [3] |
| Compound 23b | ENPP3 | 0.55 ± 0.01 | Moderately Selective | Not Specified | |
| Compound 23c | ENPP1 | 0.80 ± 0.04 | - | Not Specified | |
| Compound 4d | ENPP1 | 0.18 ± 0.01 | Selectively inhibits ENPP1 over ENPP3 | Not Specified | |
| Compound 4b | ENPP3 | 29.76 ± 2.13 | Devoid of ENPP1 inhibitory potential | Not Specified |
Note: "Not Specified" indicates that the data was not available in the cited sources. The selectivity is described as reported in the source.
Experimental Protocol: Determining Inhibitor Selectivity Against ENPP Family Members
A robust and reproducible experimental protocol is essential for accurately determining the potency and selectivity of inhibitors. A commonly employed method is a fluorescence polarization (FP)-based assay, which measures the enzymatic activity of ENPP family members.
Objective: To determine the IC50 values of a test compound against various ENPP family members (e.g., ENPP1, ENPP3).
Materials:
-
Recombinant human ENPP1, ENPP3, and other desired ENPP family members
-
ENPP substrate (e.g., ATP, p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP))
-
Test inhibitor compound
-
Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors like Zn2+ and Ca2+)
-
Detection reagent (e.g., Transcreener® AMP²/GMP² Assay kit)
-
384-well microplates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant ENPP enzymes and the substrate to their optimal concentrations in the assay buffer.
-
Reaction Setup:
-
Add a small volume of the diluted test inhibitor to the wells of a 384-well plate.
-
Add the diluted enzyme solution to the wells containing the inhibitor.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60-120 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the enzymatic reaction and add the detection reagent according to the manufacturer's instructions (e.g., for the Transcreener® assay, this would be the AMP²/GMP² antibody and tracer).
-
Data Acquisition: Incubate the plate for the recommended time to allow the detection reaction to reach equilibrium. Measure the fluorescence polarization using a plate reader.
-
Data Analysis:
-
The fluorescence polarization signal is inversely proportional to the amount of product generated.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Repeat the procedure for each ENPP family member to determine the selectivity profile.
-
Visualizing Inhibitor Selectivity
The following diagram illustrates the concept of inhibitor selectivity. An ideal inhibitor would potently bind to its intended target (ENPP3) with minimal interaction with other family members.
Caption: Inhibitor selectivity profile for a hypothetical ENPP3 inhibitor.
Conclusion
The development of selective ENPP family inhibitors is a rapidly advancing field. The data and protocols presented in this guide are intended to provide researchers with a foundational understanding of how to assess and compare the cross-reactivity of these compounds. By carefully considering the selectivity profiles, scientists can more effectively design experiments and interpret results, ultimately accelerating the discovery of novel therapeutics.
References
- 1. Structure and function of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family: Tidying up diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Npp3-IN-1 and Broad-Spectrum Ectonucleotidase Inhibitors in Purinergic Signaling Research
Introduction: In the intricate landscape of cellular communication, purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP) and its breakdown product adenosine, plays a critical role in physiology and pathology. Ectonucleotidases are a family of cell-surface enzymes that hydrolyze these nucleotides, thereby regulating their signaling functions.[1][2][3] A key pathway involves the conversion of pro-inflammatory ATP into the immunosuppressive nucleoside adenosine, a process implicated in cancer immune evasion and inflammatory diseases.[4][5]
This guide provides a comparative analysis of two strategic approaches to modulate this pathway: the use of a potent and selective inhibitor, Npp3-IN-1, against the Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 3 (NPP3), versus the application of broad-spectrum inhibitors that target multiple ectonucleotidases simultaneously. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool for their experimental needs.
The Adenosinergic Axis: A Key Therapeutic Target
Extracellular ATP can act as a danger signal to stimulate immune responses. However, in environments like tumors, it is rapidly hydrolyzed by ectonucleotidases. Enzymes such as Nucleotide Pyrophosphatase/Phosphodiesterase 1 and 3 (NPP1, NPP3) and ectonucleoside triphosphate diphosphohydrolase-1 (NTPDase1, also known as CD39) convert ATP to adenosine monophosphate (AMP). Subsequently, ecto-5'-nucleotidase (CD73) converts AMP to adenosine. Adenosine then binds to its receptors on immune cells, suppressing their anti-tumor activity. Inhibiting this cascade is a promising strategy in immuno-oncology.
Caption: The extracellular ATP to adenosine conversion pathway.
Quantitative Comparison of Inhibitor Potency and Selectivity
The choice between a selective and a broad-spectrum inhibitor often depends on the desired experimental outcome. This compound represents a new class of highly potent and selective NPP3 inhibitors, while compounds like Suramin and Reactive Blue 2 are classical examples of broad-spectrum agents.
| Inhibitor | Primary Target(s) | K_i / IC_50 (nM) | Selectivity Profile | Key Characteristics |
| This compound (Compound 23) | NPP3 | 53.7 (vs. ATP) | Highly selective against other ectonucleotidases (NPP1, CD39, CD73). Ancillary inhibition of Carbonic Anhydrases CA-II (K_i 74.7 nM) and CA-IX (K_i 20.3 nM). | Potent, competitive inhibitor. Allows for precise investigation of NPP3's specific role. Dual action against CAs may offer synergistic anti-cancer effects. |
| Suramin | NPP1, NPP3, CD39, P2 Receptors | 40 (NPP3, vs. ATP) | Non-selective. Inhibits multiple ectonucleotidases and also acts as a P2 receptor antagonist. | Polysulfonated compound, highly promiscuous. Useful for general blockade of purinergic signaling but lacks target specificity. |
| Reactive Blue 2 | NPP1, NPP3, CD39, P2 Receptors | 710 (NPP3, vs. ATP) | Non-selective, similar to Suramin. | A polysulfonated dye that is a promiscuous inhibitor of many nucleotide-binding proteins. |
| ARL67156 | NTPDase1 (CD39), NTPDase3 | K_i ≈ 11,000 (CD39) | Weak, competitive inhibitor of NTPDase1 and 3. Does not effectively inhibit NTPDase2, ENPP3, or CD73 at commonly used concentrations. | Often used to prevent ATP degradation in functional assays, but its potency is low and selectivity is limited. Some derivatives show dual CD39/CD73 activity. |
| Polyoxometalates (e.g., POM-1) | NTPDases (CD39) | Varies by compound | Can inhibit multiple NTPDases. Some POMs also show inhibitory activity against CD73. | A class of inorganic clusters. Can be potent but may have limitations for in vivo drug development due to size and charge. |
Experimental Methodologies
Accurate assessment of inhibitor performance requires robust and well-defined experimental protocols. Below are methodologies for a standard biochemical assay and a relevant cell-based assay.
Biochemical Enzyme Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of an ectonucleotidase by measuring the hydrolysis of an artificial substrate, which produces a colored product.
Principle: The artificial substrate p-Nitrophenyl 5'-thymidine monophosphate (p-Nph-5′-TMP) is hydrolyzed by NPP3 to produce thymidine-5'-monophosphate (TMP) and p-nitrophenol. The resulting p-nitrophenolate is yellow and can be quantified by measuring absorbance at 405 nm.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl (50 mM), pH 9.0, containing 1 mM CaCl₂, 1 mM MgCl₂, and 140 mM NaCl.
-
Enzyme Solution: Prepare a stock solution of recombinant human NPP3 in assay buffer. The final concentration should be optimized to yield a linear reaction rate.
-
Substrate Solution: Prepare a 10 mM stock solution of p-Nph-5′-TMP in water.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and broad-spectrum inhibitors in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to the wells of a 96-well microplate.
-
Add 10 µL of the inhibitor solution or vehicle (DMSO) to the respective wells.
-
Add 20 µL of the enzyme solution to all wells except for the blank (add 20 µL of assay buffer instead).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (p-Nph-5′-TMP, final concentration typically near its K_m value).
-
Incubate the plate at 37°C for 30-60 minutes, monitoring the reaction progress.
-
Stop the reaction by adding 20 µL of 2 M NaOH.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the blank reading from all wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation. K_i values can be determined using the Cheng-Prusoff equation if the mechanism is competitive.
-
Caption: Workflow for a colorimetric NPP3 biochemical assay.
Cell-Based Assay: T-Cell Suppression by Cancer Cells
This assay evaluates the ability of an inhibitor to reverse the immunosuppressive effects of adenosine produced by cancer cells on T-cell function.
Principle: Many cancer cells overexpress ectonucleotidases (like NPP3 and CD39/CD73), leading to the production of adenosine, which suppresses T-cell proliferation and activation. An effective inhibitor will block adenosine production, thereby restoring T-cell activity in a co-culture system.
Detailed Protocol:
-
Cell Culture:
-
Culture a cancer cell line known to express NPP3 (e.g., certain renal or colon carcinoma lines).
-
Isolate human or mouse T-cells from peripheral blood or spleen and activate them (e.g., using anti-CD3/CD28 beads).
-
-
Co-culture Setup:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
The next day, add the activated T-cells to the wells containing the cancer cells at a specific effector-to-target ratio (e.g., 5:1).
-
-
Inhibitor Treatment:
-
Add serial dilutions of this compound or a broad-spectrum inhibitor to the co-culture wells. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the co-culture plate for 48-72 hours at 37°C in a CO₂ incubator.
-
-
Readout and Analysis:
-
T-Cell Proliferation: Measure T-cell proliferation using methods like CFSE dye dilution analyzed by flow cytometry or by quantifying ATP levels of the proliferating cells using a luminescent assay like CellTiter-Glo® (as ATP levels correlate with cell number).
-
Cytokine Production: Collect the supernatant and measure the concentration of key pro-inflammatory cytokines like Interferon-gamma (IFN-γ) or Interleukin-2 (IL-2) using ELISA or a multiplex bead array.
-
Data Interpretation: An effective inhibitor will show a dose-dependent increase in T-cell proliferation and/or pro-inflammatory cytokine production compared to the vehicle control.
-
Caption: Workflow for a cancer and T-cell co-culture assay.
Comparative Summary and Conclusion
This compound (Selective Inhibition)
-
Advantages:
-
Target Validation: Provides an essential tool for dissecting the specific contribution of NPP3 to a biological process, distinct from other ectonucleotidases like NPP1 or CD39.
-
Reduced Off-Target Effects: High selectivity minimizes the risk of confounding results from hitting unintended targets, leading to clearer data interpretation.
-
Therapeutic Potential: Its ancillary inhibition of cancer-related carbonic anhydrases presents a unique multi-target profile that could be therapeutically advantageous.
-
-
Disadvantages:
-
Limited Pathway Blockade: If multiple ectonucleotidases (e.g., both NPP3 and CD39) are co-expressed and contribute to adenosine production, inhibiting only NPP3 may not be sufficient to fully block the pathway.
-
Broad-Spectrum Inhibitors
-
Advantages:
-
Comprehensive Pathway Blockade: Can inhibit multiple enzymes in the ATP-to-adenosine cascade, potentially leading to a more profound biological effect if pathway redundancy is a factor.
-
Historical Context: Compounds like Suramin are well-characterized in historical literature, providing a baseline for comparison.
-
-
Disadvantages:
-
Lack of Specificity: It is difficult to attribute an observed effect to a single enzyme, making mechanistic studies challenging.
-
Promiscuity and Off-Target Effects: Many broad-spectrum inhibitors interact with numerous nucleotide-binding proteins, including P2 receptors, which can complicate data interpretation and increase the potential for toxicity.
-
The choice between this compound and a broad-spectrum ectonucleotidase inhibitor is fundamentally tied to the research objective. For studies aimed at validating NPP3 as a drug target or understanding its specific role in purinergic signaling, the high potency and selectivity of This compound make it the superior tool. Its well-defined activity profile allows for precise and interpretable results.
Conversely, broad-spectrum inhibitors may be useful in initial exploratory studies to determine if the general adenosinergic axis is involved in a particular disease model. However, their lack of specificity necessitates caution in interpretation, and any findings should ideally be confirmed using more selective agents. For modern drug discovery and rigorous mechanistic science, the development and use of selective inhibitors like this compound represent a significant advancement in the field.
References
- 1. Ecto-nucleotidase inhibitors: recent developments in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating the Specificity of Npp3-IN-1 for NPP3: A Comparative Guide
This guide provides a comprehensive comparison of the ecto-nucleotide pyrophosphatase/phosphodiesterase 3 (NPP3) inhibitor, Npp3-IN-1, with other known NPP3 inhibitors. The focus is on validating the specificity of these compounds through experimental data and established protocols. This document is intended for researchers, scientists, and drug development professionals working on NPP3-related signaling pathways in oncology and immunology.
Introduction to NPP3
Ecto-nucleotide pyrophosphatase/phosphodiesterase 3 (NPP3), also known as CD203c, is a type II transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism.[1] It belongs to a family of seven known NPPs.[2] NPP3 catalyzes the hydrolysis of extracellular nucleotides, most notably converting adenosine triphosphate (ATP) to adenosine monophosphate (AMP).[3] This function is a key step in the purinergic signaling pathway, which modulates immune responses.
In the tumor microenvironment, the breakdown of ATP and the subsequent production of adenosine by ecto-5'-nucleotidase (CD73) lead to immunosuppression, primarily through the activation of A2A and A2B adenosine receptors on immune cells.[3] This suppression helps cancer cells evade the immune system. Due to its overexpression in several cancers, including renal cell carcinoma, NPP3 has emerged as a significant target for cancer therapy.[4] Developing potent and specific inhibitors for NPP3 is therefore a critical area of research for novel cancer immunotherapies.
NPP3 Signaling Pathway
The following diagram illustrates the canonical pathway involving NPP3 in the tumor microenvironment, leading to immunosuppression.
Caption: The NPP3-mediated signaling pathway in the tumor microenvironment.
Comparative Analysis of NPP3 Inhibitors
The specificity of an inhibitor is crucial for its utility as a research tool and its potential as a therapeutic agent. An ideal NPP3 inhibitor should exhibit high potency against NPP3 while showing minimal activity against other related ectonucleotidases, particularly NPP1, due to their sequence similarity.
The following table summarizes the inhibitory potency and selectivity of this compound and other known NPP3 inhibitors.
| Compound | Target | Ki / IC50 | Selectivity Profile | Reference(s) |
| This compound (ENPP3 Inhibitor 1) | NPP3 | IC50: 0.15 µM | Highly selective for NPP3 over NPP1 (IC50: 41.4 µM), demonstrating approximately 276-fold selectivity. | |
| NPP1 | IC50: 41.4 µM | |||
| Compound 23 | NPP3 | Ki: 53.7 nM | Potent NPP3 inhibitor. Also shows ancillary inhibition of Carbonic Anhydrases CA-II and CA-IX. | |
| CA-II | Ki: 74.7 nM | |||
| CA-IX | Ki: 20.3 nM | |||
| Suramin | NPP3 | Ki: 40 nM | Potent but highly promiscuous, inhibiting other ecto-nucleotidases and P2 nucleotide receptors. | |
| Reactive Blue 2 | NPP3 | Ki: 710 nM | Promiscuous inhibitor with activity against other ecto-nucleotidases. | |
| Adenosine 5′-diphosphate-2′,3′-dialdehyde (DialADP) | NPP3 | Ki: 9.45 µM | Moderately potent inhibitor. |
From the data, This compound emerges as a highly selective inhibitor for NPP3, particularly when compared to its closest homolog, NPP1. While Compound 23 is more potent, its activity against carbonic anhydrases suggests a multi-target profile. Suramin and Reactive Blue 2, although potent, lack the specificity required for targeted research.
Experimental Protocol: Validating Inhibitor Specificity
To validate the specificity of a novel NPP3 inhibitor like this compound, a standard enzymatic assay is employed. This protocol outlines the key steps for determining the inhibitor's potency (IC50) against NPP3 and assessing its selectivity against NPP1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human NPP3 and NPP1.
Materials:
-
Recombinant human NPP3 and NPP1 enzymes
-
Assay Buffer (e.g., Tris-HCl, pH 9.0, containing CaCl2 and MgCl2)
-
Substrate: p-Nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP)
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Methodology:
-
Enzyme Preparation: Dilute the recombinant NPP3 and NPP1 enzymes to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Reaction:
-
Add 5 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 96-well plate.
-
Add 85 µL of the diluted enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate (p-Nph-5'-TMP) to each well. The final substrate concentration should be at or near its Km value for the respective enzyme.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 405 nm every minute for 20-30 minutes using a microplate reader. The product, p-nitrophenol, absorbs light at this wavelength.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Selectivity Determination: The selectivity of the inhibitor is determined by calculating the ratio of the IC50 value for the off-target enzyme (NPP1) to the IC50 value for the on-target enzyme (NPP3).
Experimental Workflow
The following diagram outlines the workflow for validating the specificity of an NPP3 inhibitor.
Caption: Workflow for determining the potency and selectivity of an NPP3 inhibitor.
Conclusion
The validation of inhibitor specificity is paramount for advancing research and therapeutic development. Based on available data, This compound demonstrates a strong profile as a selective tool for investigating the biological functions of NPP3. Its high selectivity against NPP1 minimizes the potential for off-target effects that could confound experimental results. For researchers requiring a potent, single-target probe for NPP3, this compound represents a superior choice over less specific alternatives like Suramin or multi-target inhibitors such as Compound 23. The provided experimental protocol offers a standardized method for independently verifying these findings and for assessing the specificity of novel chemical entities targeting the NPP family of enzymes.
References
- 1. cusabio.com [cusabio.com]
- 2. Physiologic and pathologic functions of the NPP nucleotide pyrophosphatase/phosphodiesterase family focusing on NPP1 in calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENPP3 Inhibitor for Cancer & Immunology Research [benchchem.com]
The Synergistic Potential of ENPP3 Inhibition in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3), also known as CD203c, is an emerging target in oncology. Overexpressed in several malignancies, including renal cell carcinoma (RCC), colon cancer, and ovarian cancer, ENPP3 plays a crucial role in tumor progression and the modulation of the tumor microenvironment.[1][2][3] This guide provides a comparative overview of the therapeutic strategy involving the inhibition of ENPP3, with a focus on the potential synergistic effects when combined with traditional chemotherapy. While a specific agent termed "Npp3-IN-1" is not extensively documented in publicly available literature, this guide will focus on the broader class of ENPP3 inhibitors and their therapeutic rationale.
Mechanism of Action: How ENPP3 Inhibition Can Potentiate Chemotherapy
ENPP3 is a transmembrane enzyme that hydrolyzes extracellular nucleotides, primarily adenosine triphosphate (ATP), to adenosine monophosphate (AMP).[1][4] This activity has several implications for the tumor microenvironment that can contribute to chemoresistance:
-
Generation of Immunosuppressive Adenosine: By producing AMP, which is subsequently converted to the immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73), ENPP3 contributes to a tumor microenvironment that dampens the anti-tumor immune response.
-
Modulation of Purinergic Signaling: The hydrolysis of extracellular ATP by ENPP3 alters purinergic signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of cancer.
-
Potential Role in Drug Efflux: While not fully elucidated, altered nucleotide metabolism in the tumor microenvironment can influence the energy-dependent mechanisms of drug resistance, such as the activity of ATP-binding cassette (ABC) transporters.
Inhibition of ENPP3 is hypothesized to synergize with chemotherapy through the following mechanisms:
-
Reversal of Immunosuppression: By blocking the initial step in the production of adenosine, ENPP3 inhibitors can potentially restore anti-tumor immunity, making cancer cells more susceptible to chemotherapy-induced immunogenic cell death.
-
Alteration of Tumor Cell Signaling: Restoring normal purinergic signaling by preventing ATP hydrolysis may inhibit tumor growth and survival pathways, sensitizing cancer cells to the cytotoxic effects of chemotherapy.
Performance of ENPP3-Targeted Agents: A Data-Driven Comparison
Table 1: Performance of Anti-ENPP3 Antibody-Drug Conjugates in Refractory Renal Cell Carcinoma
| Agent | Target | Payload | Phase 1 Study Results (n=34) | Disease Control Rate | Durable Partial Responses (PRs) |
| AGS-16C3F | ENPP3 | Monomethyl auristatin F (MMAF) | Tolerated at 1.8 mg/kg every 3 weeks | 59% (overall study) | 3/13 subjects (23%) at 1.8 mg/kg, lasting 100-143 weeks |
Source: Phase 1 Trials of Anti-ENPP3 Antibody Drug Conjugates in Advanced Refractory Renal Cell Carcinomas.
This data from a heavily pre-treated metastatic RCC population demonstrates that targeting ENPP3 can lead to durable anti-tumor responses. While this is not a direct measure of synergy with chemotherapy, it establishes ENPP3 as a clinically relevant target.
Table 2: In Vitro Potency of Selected ENPP3 Inhibitors
| Inhibitor | Type | IC50 (ENPP3) | IC50 (ENPP1) | Therapeutic Potential |
| ENPP3 Inhibitor 1 | Small Molecule | 0.15 µM | 41.4 µM | Anti-tumor activities against breast and cervical cancer. |
| Enpp-1/3-IN-1 | Small Molecule | Not specified for ENPP3 alone | Inhibits ENPP1, ENPP3, CD73, and TNAP | Cancer research. |
| Enpp-1-IN-13 | Small Molecule | 20.2 µM | 1.29 µM | Anticancer activity. |
Source: MedChemExpress.
The development of potent and selective small molecule inhibitors of ENPP3 is an active area of research. These agents provide the tools to systematically investigate the synergistic effects with various chemotherapeutic agents in preclinical models.
Experimental Protocols for Assessing Synergism
To rigorously evaluate the synergistic potential of an ENPP3 inhibitor with chemotherapy, a combination of in vitro and in vivo studies is essential.
In Vitro Synergy Assessment
Objective: To determine if the combination of an ENPP3 inhibitor and a chemotherapeutic agent results in a greater-than-additive cytotoxic effect on cancer cell lines.
Methodology:
-
Cell Culture: Culture ENPP3-expressing cancer cell lines (e.g., RCC, colon cancer lines) in appropriate media.
-
Drug Treatment: Treat cells with a matrix of concentrations of the ENPP3 inhibitor and the chemotherapeutic agent, both alone and in combination, for a defined period (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of the combination therapy in a preclinical animal model.
Methodology:
-
Tumor Implantation: Subcutaneously implant ENPP3-expressing tumor cells into immunocompromised mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups:
-
Vehicle control
-
ENPP3 inhibitor alone
-
Chemotherapeutic agent alone
-
ENPP3 inhibitor + Chemotherapeutic agent
-
-
Dosing and Monitoring: Administer drugs according to a predetermined schedule. Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizing the Pathways and Processes
References
- 1. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ENPP3 Inhibitor for Cancer & Immunology Research [benchchem.com]
- 3. cusabio.com [cusabio.com]
- 4. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Npp3-IN-1 in Human vs. Mouse Cell Lines: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Npp3-IN-1 is a recently identified inhibitor of the human ecto-nucleotide pyrophosphatase/phosphodiesterase 3 (NPP3), a key enzyme in purinergic signaling and a potential therapeutic target in oncology and immunology. A thorough review of the current scientific literature reveals that while the activity of this compound has been characterized against human NPP3, no direct comparative studies on its efficacy and potency in mouse cell lines or against murine NPP3 have been published to date.
This guide provides a comprehensive overview of what is known about this compound and its target, NPP3, in both human and mouse contexts. It details the known inhibitory activity of this compound on human NPP3 and presents a comparative analysis of the human and mouse NPP3 enzymes based on available data. Furthermore, this document outlines a detailed experimental protocol that can be employed to perform a direct comparative analysis of this compound in human and mouse cell lines. This guide is intended to serve as a valuable resource for researchers planning to investigate the cross-species activity and potential preclinical applications of this inhibitor.
Comparison of Human and Murine NPP3
While direct comparative data for this compound is lacking, an understanding of the similarities and differences between human and mouse NPP3 is crucial for extrapolating potential findings. Orthologous proteins between humans and mice share, on average, about 85% sequence identity. Specific sequence alignment of human NPP3 (hNPP3) and mouse ENPP3 (mENPP3) would be required for a precise similarity score, but a high degree of conservation is expected, particularly within the catalytic domain.
Table 1: Comparison of Human and Mouse NPP3 Protein Characteristics
| Feature | Human NPP3 (hNPP3) | Mouse NPP3 (mENPP3) | Key Considerations for this compound Studies |
| Gene Name | ENPP3 | Enpp3 | Differences in gene regulation and expression patterns may exist. |
| UniProt ID | O14638 | Q6DYE8 | Provides access to detailed protein sequence and annotation. |
| Length (amino acids) | 875 | 874 | High degree of similarity in length. |
| Function | Hydrolyzes extracellular nucleotides (ATP, etc.) to produce AMP. Involved in purinergic signaling and mast cell activation. | Hydrolyzes extracellular nucleotides. Recently identified as a cGAMP hydrolase, regulating the cGAS-STING pathway. | The dual role of mENPP3 in ATP and cGAMP hydrolysis should be considered in functional assays. |
| Catalytic Domain | Highly conserved phosphodiesterase domain. | Highly conserved phosphodiesterase domain. | Minor differences in amino acid residues within the inhibitor binding pocket could significantly impact potency. |
This compound: Known Activity and Specificity
This compound was identified through a high-throughput screening campaign against human NPP3. The primary publication on this compound focuses exclusively on its interaction with the human enzyme.
Table 2: Inhibitory Activity of this compound against Human Ectonucleotidases
| Target Enzyme | IC50 (nM) | Species | Notes |
| NPP3 | 50 - 100 | Human | Data from the initial discovery publication. |
| NPP1 | >10,000 | Human | Demonstrates good selectivity over NPP1. |
| NTPDase1 (CD39) | >10,000 | Human | High selectivity against this related ectonucleotidase. |
| NTPDase2 (CD39L1) | >10,000 | Human | High selectivity against this related ectonucleotidase. |
| ecto-5'-nucleotidase (CD73) | >10,000 | Human | Does not inhibit the final step of adenosine production. |
| NPP3 | Data Not Available | Mouse | Activity against the murine ortholog has not been reported. |
Experimental Protocols
The following protocols provide a framework for conducting a comparative analysis of this compound in human and mouse cell lines.
Cell Culture
-
Human Cell Line: A human cell line with high endogenous NPP3 expression (e.g., KU-812, a human basophilic leukemia cell line) or a cell line engineered to overexpress human NPP3 (e.g., HEK293-hNPP3).
-
Mouse Cell Line: A mouse cell line with high endogenous ENPP3 expression (e.g., a murine mast cell line) or a cell line engineered to overexpress mouse ENPP3 (e.g., HEK293-mENPP3).
-
Culture Conditions: Cells should be cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
NPP3 Activity Assay (Colorimetric)
This assay utilizes the artificial substrate p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP), which is hydrolyzed by NPP3 to produce the chromogenic product p-nitrophenolate.
Materials:
-
Tris-HCl buffer (50 mM, pH 9.0)
-
p-Nph-5'-TMP substrate solution (in Tris-HCl buffer)
-
This compound stock solution (in DMSO)
-
Human and mouse cell lysates or purified recombinant NPP3
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of the this compound dilutions to the appropriate wells. Include wells with DMSO only as a vehicle control.
-
Add 50 µL of cell lysate or purified enzyme solution (containing either human or mouse NPP3) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 30 µL of the p-Nph-5'-TMP substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for both human and mouse NPP3.
Visualizations
Signaling Pathway
Caption: The role of NPP3 in the adenosine signaling pathway.
Experimental Workflow
Caption: Proposed workflow for comparing this compound activity.
Conclusion and Future Directions
This compound is a valuable tool for studying the role of human NPP3. However, the absence of data on its activity against the murine ortholog represents a significant knowledge gap for its preclinical evaluation. The experimental framework provided in this guide offers a clear path to generating this crucial comparative data. Future studies should focus on determining the IC50 of this compound against purified mouse NPP3 and in various mouse cell lines. Such data will be instrumental in validating mouse models for the preclinical assessment of this compound and for advancing our understanding of NPP3's role in health and disease across species.
Assessing the Translational Potential of Npp3-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Npp3-IN-1, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), against other therapeutic alternatives. We present key experimental data, detailed methodologies, and visual summaries of its mechanism of action to objectively assess its translational potential in oncology and immunotherapy.
Introduction to ENPP3 as a Therapeutic Target
Ectonucleotide Pyrophosphatase/Phosphodiesterase 3 (ENPP3), also known as CD203c, is a transmembrane enzyme that plays a critical role in regulating the tumor microenvironment.[1][2][3] It hydrolyzes extracellular adenosine triphosphate (ATP) to adenosine monophosphate (AMP).[1][3] This AMP is subsequently converted by ecto-5'-nucleotidase (CD73) into adenosine, a potent immunosuppressive molecule. By promoting an adenosine-rich, immunosuppressive microenvironment, ENPP3 helps cancer cells evade the immune system. Overexpression of ENPP3 has been identified in various cancers, including renal cell carcinoma (RCC) and colon cancer, making it a compelling target for novel anti-cancer therapies.
This compound: Mechanism of Action
This compound represents a class of potent, competitive small molecule inhibitors of ENPP3. The lead compound in this series, 2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide, was identified through structure-activity relationship (SAR) studies and demonstrates high affinity for the ENPP3 active site. By blocking ENPP3, this compound prevents the initial step in the conversion of extracellular ATP to immunosuppressive adenosine, thereby helping to restore an anti-tumor immune response.
The signaling pathway below illustrates the critical role of ENPP3 in producing immunosuppressive adenosine and the mechanism by which this compound intervenes.
Comparative Performance Data
This compound (referred to as compound 23 in its discovery publication) demonstrates superior potency and selectivity compared to previously known ENPP3 inhibitors. A key differentiating feature is its ancillary inhibitory activity against carbonic anhydrases (CA), specifically CA-II and the cancer-related CA-IX, positioning it as a potential multi-target anti-cancer agent.
| Compound/Inhibitor | Target | Ki vs. hNPP3 (ATP substrate) | Ki vs. other targets | Selectivity Profile | Reference |
| This compound (Compound 23) | ENPP3 | 53.7 nM | CA-II: 74.7 nMCA-IX: 20.3 nM | Highly selective over ENPP1, ENPP2, TNAP, CD73, NTPDase 1/2/3 | |
| Hit Compound 1 | ENPP3 | 117 nM (vs. p-Nph-5′-TMP) | Not reported | Initial screening hit | |
| Suramin | ENPP3 | 40 nM | Not reported | Promiscuous; inhibits other ecto-nucleotidases and P2 receptors | |
| Reactive Blue 2 | ENPP3 | 710 nM | Not reported | Promiscuous polysulfonate inhibitor | |
| DialADP | ENPP3 | 9.45 µM (vs. p-Nph-5′-TMP) | Not reported | Moderately potent nucleotide-based inhibitor |
The dual-targeting mechanism of this compound offers a unique therapeutic advantage. By inhibiting ENPP3, it counters immunosuppression, while its inhibition of CA-IX, an enzyme that contributes to the acidic tumor microenvironment and promotes cancer cell survival, provides a direct anti-tumor effect.
Comparison with Alternative ENPP3-Targeting Strategies
While small molecule inhibitors like this compound are in preclinical development, other strategies targeting ENPP3 are being explored, most notably antibody-drug conjugates (ADCs).
| Feature | This compound (Small Molecule Inhibitor) | AGS-16M8F / AGS-16C3F (ADC) |
| Mechanism | Competitive enzyme inhibition; blocks catalytic activity of ENPP3. Dual inhibitor of Carbonic Anhydrases. | ENPP3-targeting antibody delivers a cytotoxic payload (MMAE) into cancer cells, leading to cell death. |
| Development Stage | Preclinical | Phase 1 Clinical Trials for metastatic Renal Cell Carcinoma. |
| Selectivity | High selectivity for ENPP3 over other ectonucleotidases. Off-target effects on CAs are therapeutically relevant. | High specificity for ENPP3-expressing cells due to the antibody component. |
| Potential Advantages | Oral bioavailability, potential for combination therapies, dual anti-cancer mechanism (immune modulation + pH regulation). | Potent cytotoxicity, validated clinical target, potential for durable responses. |
| Potential Challenges | Pharmacokinetics, potential for off-target toxicities, requires further in vivo validation. | Reversible keratopathy (ocular toxicity) was dose-limiting in trials. Requires intravenous administration. |
Key Experimental Methodologies
The discovery and characterization of this compound involved a systematic workflow, from initial screening to detailed enzymatic and selectivity profiling.
ENPP3 Inhibition Assay Protocol
This protocol summarizes the method used to determine the inhibitory potency (Ki) of test compounds against human ENPP3.
-
Enzyme Source: Recombinant human NPP3 ecto-domain, purified from transfected cells.
-
Initial Screening (Colorimetric Assay):
-
Substrate: p-Nitrophenyl 5′-thymidine monophosphate (p-Nph-5′-TMP) is used as an artificial substrate.
-
Reaction: ENPP3 hydrolyzes p-Nph-5′-TMP to release p-nitrophenolate.
-
Detection: At a basic pH (e.g., pH 9.0), the p-nitrophenolate product develops an intense yellow color, which is quantified by measuring absorbance at 400 nm.
-
Procedure: The assay is performed in microplates, suitable for high-throughput screening. Test compounds are pre-incubated with the enzyme before adding the substrate to initiate the reaction.
-
-
Confirmation with Natural Substrate (HPLC-based Assay):
-
Substrate: Adenosine triphosphate (ATP), the natural substrate of ENPP3.
-
Reaction: ENPP3 hydrolyzes ATP to AMP.
-
Detection: The reaction mixture is analyzed by reverse-phase high-performance liquid chromatography (HPLC) to measure the decrease in ATP and the formation of AMP over time.
-
Ki Determination: Concentration-inhibition curves are generated by measuring the reaction velocity at various inhibitor concentrations. The data are then fitted to the Morrison equation for tight-binding inhibitors to determine the Ki value.
-
-
Selectivity Assays: The same principles are applied to measure the inhibitory activity against a panel of related enzymes (e.g., ENPP1, CD73, Carbonic Anhydrases) to determine the compound's selectivity profile.
Translational Potential and Outlook
This compound presents significant translational potential as a novel cancer therapeutic based on the following attributes:
-
High Potency and Selectivity: It is one of the most potent and selective small molecule inhibitors of ENPP3 reported to date, minimizing the potential for off-target effects related to other ectonucleotidases.
-
Novel Dual-Targeting Mechanism: The ancillary inhibition of cancer-associated carbonic anhydrases CA-II and CA-IX is a major advantage. This dual action can simultaneously modulate the immune microenvironment and directly impact tumor cell survival by altering pH, potentially leading to synergistic anti-cancer activity.
-
Oral Bioavailability Potential: As a small molecule, it has the potential for oral administration, offering a significant advantage in convenience and patient compliance over intravenously administered biologics like ADCs.
-
Broad Applicability: Given ENPP3's role in various solid tumors and inflammatory conditions, this compound could be investigated for a range of indications beyond renal cell carcinoma.
Future preclinical development should focus on in vivo efficacy studies in relevant tumor models (e.g., syngeneic mouse models of renal or colon cancer), comprehensive pharmacokinetic and toxicology profiling, and exploring rational combination strategies with immune checkpoint inhibitors to further enhance anti-tumor immunity. The unique multi-targeting profile of this compound makes it a highly promising candidate for progression towards clinical trials.
References
- 1. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent nucleotide pyrophosphatase/phosphodiesterase3 (NPP3) inhibitors with ancillary carbonic anhydrase inhibition for cancer (immuno)therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are ENPP3 inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Guide to Npp3-IN-1 and Alternative ENPP3 Inhibitors for Researchers
For researchers and drug development professionals investigating the role of ectonucleotide pyrophosphatase/phosphodiesterase-3 (ENPP3), the selection of a potent and selective inhibitor is a critical first step. This guide provides a comprehensive comparison of Npp3-IN-1 with other known ENPP3 inhibitors, presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows to aid in your research.
Data Presentation: A Comparative Analysis of ENPP3 Inhibitors
| Inhibitor | Type | Potency (Ki/IC50) | Substrate Used | Ancillary Targets | Reference |
| This compound (Compound 23) | Phthalazin-1-yl-aminobenzenesulfonamide | Ki: 53.7 nM | ATP | CA-II (Ki: 74.7 nM), CA-IX (Ki: 20.3 nM) | [1][2] |
| Suramin | Polysulfonated naphthylurea | Ki: 40 nM | ATP | Promiscuous (inhibits other ecto-nucleotidases and P2 receptors) | [1][3] |
| Reactive Blue 2 | Polysulfonate | Ki: 710 nM | ATP | Promiscuous | [1] |
| Arylamide Sulphonate (Compound 4t) | Arylamide Sulphonate | IC50: 150 nM | p-Nph-5'-TMP | Selective for ENPP3 over ENPP1 | |
| Arylamide Sulphonate (Compound 7d) | Arylamide Sulphonate | IC50: 160 nM | p-Nph-5'-TMP | Selective for ENPP3 over ENPP1 | |
| Biphenyl Oxazole (Compound 10) | Biphenyl Oxazole | IC50: 170 nM | p-Nph-5'-TMP | Potent against ENPP3 | |
| Sulfonylurea (Compound 23b) | Pyrrolopyridine-based sulfonylurea | IC50: 550 nM | p-Nph-5'-TMP | Moderately selective for ENPP3 |
Note: Ki represents the inhibition constant, while IC50 is the half-maximal inhibitory concentration. Lower values indicate higher potency. The substrate used in the assay (ATP, the natural substrate, or p-Nph-5'-TMP, an artificial substrate) can influence the measured potency.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published findings. Below are the key experimental protocols for assessing ENPP3 inhibition, based on the original this compound publication and other relevant studies.
ENPP3 Inhibition Assay using ATP as a Substrate (Capillary Electrophoresis Method)
This method was used for the characterization of this compound.
Materials:
-
Human ENPP3 enzyme
-
ATP (substrate)
-
Assay buffer: 50 mM Tris-HCl (pH 8.9), 130 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2
-
Test inhibitor (e.g., this compound)
-
Capillary Electrophoresis (CE) system with a DAD detection system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 400 µM ATP, and the desired concentration of the test inhibitor.
-
Add 43 µg of human ENPP3 to initiate the reaction in a final volume of 100 µL.
-
Incubate the reaction mixture at 37°C for 4 hours.
-
Stop the reaction by heating at 90°C for 3 minutes.
-
Analyze the samples using a CE system to quantify the amount of AMP produced.
-
The amount of AMP is quantified by its UV absorption at 260 nm.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation. The Michaelis-Menten constant (Km) for ATP should be experimentally determined (reported as 18.4 µM in the original study).
ENPP3 Inhibition Assay using p-Nitrophenyl 5′-Thymidine Monophosphate (p-Nph-5′-TMP) as a Substrate (Colorimetric Method)
This is a common method for high-throughput screening of ENPP inhibitors.
Materials:
-
Human ENPP3 enzyme
-
p-Nph-5'-TMP (substrate)
-
Assay buffer: 50 mM Tris-HCl (pH 8.9), 130 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2
-
Test inhibitor
-
Microplate reader
Procedure:
-
Add the test inhibitor at various concentrations to the wells of a microplate.
-
Add the human ENPP3 enzyme to the wells.
-
Initiate the reaction by adding the p-Nph-5'-TMP substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a solution to raise the pH (e.g., NaOH).
-
Measure the absorbance of the product, p-nitrophenolate, at 400 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
Mandatory Visualizations
Signaling Pathway
Caption: Adenosine-mediated immunosuppression pathway and the point of intervention by this compound.
Experimental Workflow
Caption: A generalized experimental workflow for determining the inhibitory activity of compounds against ENPP3.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Npp3-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Npp3-IN-1. Given the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, these recommendations are based on best practices for handling potent, research-grade small molecule inhibitors. It is imperative to treat this compound as a potentially hazardous substance and to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
I. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on a risk assessment for handling potentially hazardous chemical compounds in a laboratory setting.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must be worn at all times in the laboratory to protect from splashes.[1][2][3] |
| Face Shield | Recommended when there is a significant risk of splashing or when handling larger quantities.[1][4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Consider double-gloving for added protection. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned, full-length lab coat is required to protect skin and clothing. |
| Respiratory Protection | Chemical Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood. |
| Respirator | May be required for certain procedures, such as cleaning up large spills, as determined by a risk assessment. |
II. Operational Plan: Step-by-Step Handling Workflow
A systematic approach to handling this compound is essential to ensure both personnel safety and experimental integrity.
1. Preparation and Planning:
-
Review Documentation: Before handling, review all available safety information, including this guide and any information provided by the supplier.
-
Designate a Workspace: All work with this compound should be performed in a designated area within a certified chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including PPE, spill cleanup materials, and waste containers, before starting work.
2. Handling the Compound:
-
Weighing: Carefully weigh the solid compound within the fume hood to prevent inhalation of dust particles.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Avoid Contamination: Use dedicated spatulas and glassware. Do not create aerosols.
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For small spills, absorb with an inert material, collect in a sealed container, and treat as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
